Pam3-Cys-Ala-Gly
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)/t51-,52?,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELKZHAKCJIPSL-JYHYCRSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](C)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922566 | |
| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1038.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117858-54-5 | |
| Record name | N-Palmitoyl-5,6-dipalmitoylcysteinyl-alanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117858545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(3-{[2,3-Bis(hexadecanoyloxy)propyl]sulfanyl}-1-hydroxy-2-[(1-hydroxyhexadecylidene)amino]propylidene)amino]-1-hydroxypropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Immunostimulatory Mechanism of Pam3-Cys-Ala-Gly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pam3-Cys-Ala-Gly, a synthetic triacylated lipopeptide analogous to the well-characterized Toll-like receptor 2 (TLR2) agonist, Pam3CSK4. This document details the molecular interactions, signaling cascades, and cellular outcomes associated with the activation of the TLR2/TLR1 heterodimer by this class of molecules. Furthermore, it presents quantitative data and detailed experimental protocols to facilitate further research and development in immunology and drug discovery.
Introduction to this compound and TLR2/TLR1 Agonism
This compound belongs to a class of synthetic lipopeptides that mimic the acylated N-terminus of bacterial lipoproteins.[1] These molecules are potent activators of the innate immune system through their specific recognition by Toll-like receptors (TLRs). The defining structural feature of this class of molecules is a tripalmitoylated cysteine residue (Pam3Cys), which is essential for its biological activity. Pam3CSK4 is a widely studied member of this family and serves as the primary model for understanding the mechanism of action of this compound.[1]
The primary molecular target of this compound is the heterodimeric receptor complex of TLR2 and TLR1.[1] TLRs are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] The specific engagement of the TLR2/TLR1 complex by triacylated lipopeptides like this compound initiates a signaling cascade that leads to the activation of downstream transcription factors and the subsequent expression of a wide range of pro-inflammatory genes.
Molecular Mechanism of TLR2/TLR1 Activation
The activation of the TLR2/TLR1 heterodimer by this compound is a multi-step process involving precise molecular interactions:
-
Ligand Binding: The three palmitoyl (B13399708) chains of the lipopeptide are critical for binding to the hydrophobic pockets within the extracellular domains of TLR2 and TLR1. This interaction brings the two receptor molecules into close proximity, inducing dimerization.
-
Conformational Change and Dimerization: The binding of the ligand induces a conformational change in the extracellular domains of TLR2 and TLR1, leading to the formation of a stable heterodimer. This dimerization is essential for the subsequent intracellular signaling events.
-
TIR Domain Association: The dimerization of the extracellular domains brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR1 into close proximity. This allows for the recruitment of downstream adaptor proteins.
Downstream Signaling Pathways
The activation of the TLR2/TLR1 complex initiates a predominantly MyD88-dependent signaling pathway, culminating in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
MyD88-Dependent Pathway
The clustering of the TIR domains of TLR2 and TLR1 creates a signaling platform for the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key ubiquitin ligase. TRAF6 then activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
MAP Kinase Pathway
In parallel to NF-κB activation, the TLR2/TLR1 signaling cascade also activates the MAP kinase pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which cooperate with NF-κB to regulate the expression of immune response genes.
Quantitative Data on Pam3CSK4 Activity
The following tables summarize quantitative data reported for Pam3CSK4, which is considered a close analog of this compound.
Table 1: Potency of Pam3CSK4 and its Derivatives
| Compound | Target | Assay | EC50 (nM) | Cell Type | Reference |
| Pam3CSK4 derivative (35d) | Murine TLR2 | IL-6 Expression | 83.08 ± 5.94 | Not Specified |
Table 2: Effective Concentrations of Pam3CSK4 in In-Vitro Assays
| Concentration Range | Cell Type | Assay | Observed Effect | Reference |
| 0.1 - 10 ng/mL | Human Monocytic THP-1 cells | NF-κB Activation | Dose-dependent increase in NF-κB activity | |
| 10 ng/mL | Murine Peritoneal Exudate Cells (PECs) | MAPK/NF-κB Phosphorylation | Phosphorylation of ERK, p38, and NF-κB p65 | |
| 160 ng/mL | Isolated Perfused Mouse Lungs | MAPK Activation & Gene Expression | Increased phosphorylation of ERK1/2 and p38; Upregulation of pro-inflammatory genes | |
| 0.5 - 10 µg/mL | Mouse B cells | Cell Viability & Proliferation | Enhanced viability and proliferation | |
| 1 - 10 µg/mL | Human Platelets | Aggregation & Adhesion | Induced platelet aggregation and adhesion | |
| 10 µg/mL | Murine Vascular Endothelial END-D cells | Gene Expression & Protein Phosphorylation | Enhanced IFN-γ-induced iNOS expression and STAT1 phosphorylation |
Table 3: Cytokine and Chemokine Induction by Pam3CSK4
| Cytokine/Chemokine | Cell Type | Stimulation Conditions | Reference |
| IL-6, TNF-α, IL-1β | Human Monocytes | Incubation with Pam3CSK4 | |
| IL-6, MCP-1, CXCL-1, CXCL-8 | Human Uveal Melanocytes | Incubation with Pam3CSK4 | |
| TNF, IL-12, IL-10 | Human Macrophages | Incubation with H56/CAF01/Pam3Cys | Not directly cited, but relevant |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound and related compounds.
In-Vitro Cell Stimulation Assay
This protocol describes a general procedure for stimulating cultured cells with a TLR2 agonist to assess downstream responses such as cytokine production or gene expression.
-
Cell Culture: Plate cells (e.g., macrophages, dendritic cells, or relevant cell lines) in appropriate culture medium at a predetermined density in a multi-well plate. Allow cells to adhere and stabilize overnight.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired working concentrations in culture medium.
-
Cell Stimulation: Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis (e.g., by ELISA) and/or lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR or Western blotting).
NF-κB Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Line: Utilize a reporter cell line that stably expresses a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element (e.g., HEK293-TLR2/TLR1-NF-κB-luc or THP-1-NF-κB-eGFP).
-
Cell Plating: Seed the reporter cells in a 96-well plate at an optimal density and allow them to grow overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known NF-κB activator like TNF-α) and a negative control (vehicle).
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression (typically 16-24 hours).
-
Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions. For luciferase, add the luciferase substrate and measure luminescence. For SEAP, collect the supernatant and measure the enzymatic activity. For eGFP, measure fluorescence by flow cytometry or a plate reader.
MAPK Phosphorylation Analysis by Western Blot
This protocol is for detecting the activation of MAP kinases through the analysis of their phosphorylation status.
-
Cell Stimulation and Lysis: Stimulate cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAP kinases (e.g., anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-JNK) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with antibodies against the total forms of these kinases as loading controls.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated kinases.
Conclusion
This compound and its analogs are potent immunostimulatory molecules that act as specific agonists for the TLR2/TLR1 heterodimer. Their mechanism of action involves the initiation of a MyD88-dependent signaling cascade, leading to the activation of NF-κB and MAP kinases, and the subsequent production of a broad range of pro-inflammatory cytokines and chemokines. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design and development of novel vaccine adjuvants, immunomodulatory drugs, and therapeutics targeting infectious and inflammatory diseases.
References
Pam3-Cys-Ala-Gly: A Technical Guide to its Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic lipopeptide Pam3-Cys-Ala-Gly, a potent agonist of the Toll-like receptor 2 (TLR2) and TLR1 heterodimer. This document details its chemical structure, outlines a representative synthesis methodology, and explores the intricate signaling pathways it triggers, making it a valuable resource for researchers in immunology, drug development, and vaccine adjuvant research.
Chemical Structure and Properties
This compound, also known as N-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-(R)-cysteinyl-alanyl-glycine, is a synthetic triacylated lipopeptide. Its structure is characterized by a lipid portion composed of three palmitic acid chains attached to a cysteine residue, which is in turn linked to a short peptide chain of alanine (B10760859) and glycine (B1666218).[1] This amphiphilic nature is crucial for its biological activity, enabling it to mimic the acylated N-terminus of bacterial lipoproteins and be recognized by the innate immune system.[2]
| Property | Value | Reference |
| Chemical Formula | C59H111N3O9S | [1][3][4] |
| Molecular Weight | 1038.6 g/mol | |
| IUPAC Name | 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
| CAS Number | 117858-54-5 |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process involving solid-phase peptide synthesis (SPPS) for the peptide moiety and subsequent lipidation. While a single, universally adopted protocol is not available, the general strategy involves the sequential coupling of protected amino acids to a solid support, followed by the attachment of the lipidated cysteine analogue.
Representative Synthesis Workflow
The following diagram outlines a conceptual workflow for the synthesis of this compound, drawing upon established principles of solid-phase peptide synthesis and lipopeptide chemistry.
Detailed Methodologies
Materials:
-
Fmoc-Gly-OH, Fmoc-Ala-OH
-
Pam3-Cys-OH (N-palmitoyl-S-(2,3-bis(palmitoyloxy)-(2RS)-propyl)cysteine)
-
Rink Amide resin or similar solid support
-
Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents: DMF, DCM, Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Gly-OH, is activated using a coupling reagent and coupled to the resin in the presence of a base. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test).
-
Fmoc Deprotection: The Fmoc protecting group on the glycine is removed by treating the resin with a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: The next amino acid, Fmoc-Ala-OH, is coupled to the deprotected glycine residue using the same activation and coupling procedure.
-
Fmoc Deprotection: The Fmoc group on alanine is removed.
-
Lipidated Cysteine Coupling: The pre-synthesized and protected lipidated cysteine, Pam3-Cys-OH, is coupled to the N-terminus of the dipeptide on the resin.
-
Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and any remaining side-chain protecting groups are removed by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude product is precipitated with cold diethyl ether, and the final this compound is purified using RP-HPLC. The purity and identity of the product are confirmed by mass spectrometry and analytical HPLC.
Signaling Pathway of this compound
This compound exerts its immunostimulatory effects by activating the Toll-like receptor 2 (TLR2) in conjunction with TLR1. This recognition occurs at the cell surface of various immune cells, including macrophages and dendritic cells. The binding of the triacylated lipid moiety of this compound to the hydrophobic pocket formed by the TLR2/TLR1 heterodimer initiates a downstream signaling cascade.
This signaling is primarily mediated through the MyD88-dependent pathway. Upon ligand binding, the Toll-interleukin-1 receptor (TIR) domains of TLR2 and TLR1 recruit the adaptor protein MyD88. This leads to the activation of interleukin-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6). The activated TRAF6 ultimately leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release the transcription factor NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.
Experimental Protocols for Studying this compound Activity
The biological activity of this compound is typically assessed by measuring the activation of TLR2 and the downstream cellular responses. Below are representative experimental workflows.
TLR2 Activation Assay using Reporter Cells
This assay quantifies the ability of this compound to activate the TLR2/TLR1 signaling pathway in a controlled in vitro system.
Protocol:
-
Cell Culture: HEK293 cells co-transfected with human TLR2, TLR1, and a reporter plasmid containing a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB promoter are cultured to 80% confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Stimulation: The next day, cells are treated with a serial dilution of this compound. A positive control (e.g., a known TLR2 agonist) and a negative control (vehicle) should be included.
-
Incubation: The plate is incubated for 18-24 hours to allow for reporter gene expression.
-
Detection: The supernatant is collected, and the reporter protein activity is measured using a suitable substrate (e.g., p-nitrophenyl phosphate (B84403) for SEAP or luciferin (B1168401) for luciferase).
-
Data Analysis: The results are expressed as fold induction over the negative control, and the EC50 value is calculated.
Cytokine Induction Assay in Immune Cells
This assay measures the production of pro-inflammatory cytokines by primary immune cells or cell lines in response to this compound.
Protocol:
-
Cell Isolation/Culture: Primary human or murine macrophages (e.g., bone marrow-derived macrophages) or a monocytic cell line (e.g., THP-1) are cultured.
-
Stimulation: Cells are stimulated with various concentrations of this compound for a defined period (e.g., 6-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
-
Data Analysis: Cytokine concentrations are plotted against the this compound concentration to determine the dose-response relationship.
Conclusion
This compound is a well-defined and potent synthetic lipopeptide that serves as a valuable tool for studying innate immunity and as a potential adjuvant in vaccine development. Its defined structure allows for consistent and reproducible experimental outcomes. A thorough understanding of its synthesis, signaling pathways, and methods for assessing its activity is crucial for researchers aiming to harness its immunostimulatory properties for therapeutic and research applications.
References
Pam3-Cys-Ala-Gly: A Technical Guide to a Potent TLR1/TLR2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-Ala-Gly is a synthetic lipopeptide that serves as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer complex. As a synthetic mimic of the acylated N-terminus of bacterial lipoproteins, it is a powerful tool for researchers studying innate immunity, vaccine adjuvants, and immunotherapy. This technical guide provides an in-depth overview of its mechanism of action, downstream signaling pathways, quantitative activity data, and detailed experimental protocols for its characterization.
Core Concepts: Mechanism of Action
This compound is recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). Its three palmitoyl (B13399708) chains anchor into the hydrophobic pocket formed by the TLR1 and TLR2 ectodomains, inducing a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity. This dimerization initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors and the subsequent expression of pro-inflammatory cytokines and chemokines.
Downstream Signaling Pathway
Upon ligand binding and TLR1/TLR2 heterodimerization, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the intracellular TIR domains. MyD88, in turn, recruits and activates members of the IRAK (IL-1 receptor-associated kinase) family, leading to the activation of TRAF6 (TNF receptor-associated factor 6). This culminates in the activation of two major downstream pathways: the mitogen-activated protein kinase (MAPK) cascade and the nuclear factor-kappa B (NF-κB) pathway. Activation of MAPKs, such as ERK1/2 and p38, and the nuclear translocation of NF-κB lead to the transcription of a wide array of immune-related genes.
Quantitative Data Presentation
The following tables summarize the quantitative data related to the activity of Pam3Cys and its closely related analogs. It is important to note that specific EC50 and Kd values for this compound are not widely published; therefore, data for the commonly studied analog Pam3CSK4 are included for reference.
| Parameter | Molecule | Assay System | Value | Reference |
| Effective Concentration | Pam3Cys | Isolated Perfused Mouse Lungs | 160 ng/mL | [1][2][3] |
| Effective Concentration | Pam3Cys | Human Monocytes | 10 µg/mL | |
| EC50 (TNF-α production) | CU-T12-9 (a small molecule TLR1/2 agonist) | Raw 264.7 Macrophage Cells | 60.46 ± 16.99 nM | [4] |
| IC50 (Competitive Binding) | CU-T12-9 vs. Pam3CSK4 | Fluorescence Anisotropy | 54.4 nM | [5] |
| Kd (Binding Affinity) | Rho-Pam3 (fluorescent Pam3CSK4 derivative) | TLR1/TLR2 Complex | 34.9 ± 1.9 nM |
| Cytokine | Cell Type | Pam3Cys Concentration | Fold Induction / Concentration | Reference |
| TNF-α | Human Monocytes | 100 ng/mL | ~50% of cells produce TNF-α | |
| IL-6 | Human PBMCs | 0.1 µg/mL | Significant Induction | |
| IL-8 | Human PBMCs | 0.1 µg/mL | Significant Induction | |
| IL-10 | Human PBMCs | 1 µg/mL | Significant Induction | |
| IL-12 | Human PBMCs | 1 µg/mL | Significant Induction | |
| IL-1β | Human Monocytes | 10 µg/mL | Significant Induction |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Macrophage Stimulation and Cytokine Measurement
This protocol outlines the stimulation of macrophage-like cells (e.g., RAW 264.7 or primary bone marrow-derived macrophages) with this compound and the subsequent measurement of cytokine production by ELISA.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well tissue culture plates
-
Cytokine ELISA kit (e.g., for TNF-α, IL-6)
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO. Dilute the stock solution to the desired final concentrations in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly, this involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve.
Western Blot Analysis of MAPK Phosphorylation
This protocol describes the detection of phosphorylated MAPKs (e.g., p-p38, p-ERK1/2) in cell lysates after stimulation with this compound.
Materials:
-
Macrophage cell line
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of MAPKs)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation: Seed cells in 6-well plates and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Activation Assay (Reporter Gene Assay)
This protocol outlines a method to quantify NF-κB activation using a stable cell line expressing a luciferase reporter gene under the control of an NF-κB responsive promoter.
Materials:
-
NF-κB reporter cell line (e.g., HEK-Blue™ TLR2 cells)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate according to the manufacturer's instructions.
-
Stimulation: Treat the cells with a dilution series of this compound.
-
Incubation: Incubate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's protocol.
-
Data Analysis: Plot the relative light units (RLU) against the concentration of this compound to generate a dose-response curve and determine the EC50.
Conclusion
This compound is a valuable and potent tool for the in vitro and in vivo study of TLR1/TLR2-mediated immune responses. Its well-defined structure and mechanism of action make it a standard for activating the MyD88-dependent signaling pathway, leading to robust cytokine production and immune cell activation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and characterize the immunological effects of this important TLR agonist.
References
- 1. Protocol for localized macrophage stimulation with small-molecule TLR agonist via fluidic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Effects of the TLR2 Agonists MALP-2 and Pam3Cys in Isolated Mouse Lungs | PLOS One [journals.plos.org]
- 4. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
The Molecular Cascade: An In-depth Technical Guide to the Downstream Signaling Pathways of Pam3-Cys-Ala-Gly
For Researchers, Scientists, and Drug Development Professionals
The synthetic lipopeptide Pam3-Cys-Ala-Gly, a well-characterized agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer, serves as a potent activator of the innate immune system. Mimicking the acylated amino terminus of bacterial lipoproteins, it triggers a cascade of intracellular signaling events crucial for mounting an effective immune response.[1][][3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways initiated by this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Ligand Recognition and Initial Signal Transduction
This compound is specifically recognized by a heterodimer of TLR2 and TLR1 on the cell surface.[1] This binding event initiates a conformational change in the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptors, facilitating the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades.
The MyD88-Dependent Pathway: The Central Axis of this compound Signaling
The primary and most well-documented signaling pathway activated by this compound is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway. This cascade is pivotal for the induction of inflammatory responses.
Upon TLR2/TLR1 activation, the adaptor protein MyD88 is recruited to the TIR domain of the receptor complex. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 then activates the transforming growth factor-β-activated kinase 1 (TAK1) complex, which serves as a crucial branching point, leading to the activation of both the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.
References
B Cell Stimulation by Pam3-Cys-Ala-Gly: A Technical Guide
This technical guide provides an in-depth overview of the stimulation of B cells by the synthetic lipopeptide Pam3-Cys-Ala-Gly (N-palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-alanyl-[S]-glycine), a well-characterized agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer. This document is intended for researchers, scientists, and drug development professionals working in immunology, vaccine development, and immunotherapy.
Introduction
This compound, a synthetic analog of the N-terminal part of bacterial lipoproteins, is a potent activator of the innate immune system. Its ability to directly stimulate B lymphocytes through TLR2/TLR1 makes it a valuable tool for studying B cell biology and a potential adjuvant in vaccine formulations. This guide details the molecular mechanisms, cellular outcomes, and experimental methodologies associated with this compound-mediated B cell activation.
Mechanism of Action: TLR2/TLR1 Signaling
This compound is recognized by the heterodimer of TLR2 and TLR1 on the surface of B cells. This recognition event initiates a signaling cascade that is primarily dependent on the adaptor protein MyD88. The subsequent recruitment and activation of downstream signaling molecules, including IRAK4, IRAK1, and TRAF6, lead to the activation of the IKK complex. This, in turn, results in the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus. Concurrently, this pathway also activates MAP kinases, leading to the activation of AP-1. These transcription factors orchestrate the expression of a wide array of genes responsible for B cell activation, proliferation, and effector functions.
An In-depth Technical Guide to Pam3-Cys-Ala-Gly: A Synthetic Lipopeptide for Immune Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic lipopeptide, Pam3-Cys-Ala-Gly. It details its molecular characteristics, mechanism of action as a Toll-like receptor 2 (TLR2) agonist, and its applications in immunology research. This document includes detailed experimental protocols for cell stimulation and analysis, a summary of its synthesis and purification, and a visual representation of its signaling pathway. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of the innate immune system and vaccine development.
Molecular Profile
This compound is a synthetic tripalmitoylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins. This structure is a potent pathogen-associated molecular pattern (PAMP) recognized by the innate immune system.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₁₁₁N₃O₉S | [1][2][3] |
| Molecular Weight | 1038.61 g/mol | [1][2] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO and DMF | - |
| Storage | Store at -20°C for long-term stability | - |
Mechanism of Action: TLR2/TLR1 Signaling
This compound is a well-established agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer. The three palmitoyl (B13399708) chains are essential for its biological activity, with two chains binding to TLR2 and the third to TLR1, inducing receptor dimerization. This dimerization initiates a downstream signaling cascade through the MyD88-dependent pathway.
This signaling cascade leads to the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2. The activation of these transcription factors results in the upregulation of pro-inflammatory cytokine and chemokine genes, leading to the secretion of proteins like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).
References
An In-Depth Technical Guide to Pam3-Cys-Ala-Gly: A Synthetic Lipopeptide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic lipopeptide, Pam3-Cys-Ala-Gly. As a potent agonist for the Toll-like receptor 2/1 (TLR2/1) heterodimer, this compound is a valuable tool in immunological research, serving as a mimic for the acylated amino terminus of bacterial lipoproteins. This document details its chemical properties, mechanism of action, and provides standardized protocols for its application in in-vitro cell stimulation, cytokine analysis, and immunophenotyping. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in studies pertaining to innate immunity, vaccine development, and immunotherapy.
Introduction
This compound is a synthetic triacylated lipopeptide that functions as a potent activator of the innate immune system.[1] It is structurally designed to mimic the N-terminal part of bacterial lipoproteins, which are recognized by the pattern recognition receptor (PRR) Toll-like receptor 2 (TLR2) in conjunction with TLR1.[2] This recognition event triggers a signaling cascade that leads to the activation of immune cells, such as macrophages and dendritic cells, and the subsequent production of pro-inflammatory cytokines and chemokines.[1] Due to its immunostimulatory properties, this compound is widely used as a research tool to study TLR signaling pathways and as an adjuvant in vaccine formulations to enhance immune responses.[1]
Chemical Properties
This compound is a well-defined chemical entity with consistent properties. The following table summarizes its key chemical and physical characteristics.
| Property | Value | Reference |
| CAS Number | 117858-54-5 | [3] |
| Molecular Formula | C₅₉H₁₁₁N₃O₉S | |
| Molecular Weight | 1038.6 g/mol | |
| IUPAC Name | 2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
| Appearance | Lyophilized solid | |
| Solubility | Soluble in 50% Ethanol/water to 1 mg/ml. A related compound, Pam3CSK4, is soluble in water at 2 mg/ml. | |
| Storage | Store lyophilized product at -20°C. Upon reconstitution, it is recommended to prepare aliquots and store at -20°C to avoid repeated freeze-thaw cycles. |
Biological Activity and Mechanism of Action
This compound's biological activity is mediated through its specific interaction with the TLR2/TLR1 heterodimer expressed on the surface of various immune cells.
TLR2/1 Signaling Pathway
Upon binding of this compound to the TLR2/TLR1 complex, a conformational change is induced, leading to the recruitment of intracellular adaptor proteins. The primary signaling pathway activated is the MyD88-dependent pathway. This cascade involves the sequential recruitment and activation of several key signaling molecules:
-
MyD88 Recruitment: The Toll/interleukin-1 receptor (TIR) domain of the activated TLR complex recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).
-
IRAK Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, particularly IRAK-4 and IRAK-1.
-
TRAF6 Recruitment: Activated IRAKs subsequently recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Activation of Downstream Kinases: TRAF6 catalyzes the ubiquitination of itself and other substrates, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. TAK1, in turn, phosphorylates and activates two major downstream signaling arms:
-
MAPK Pathway: Activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK.
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of the inhibitor of κB (IκB). This allows the transcription factor Nuclear Factor-κB (NF-κB) to translocate to the nucleus.
-
-
Gene Transcription: Nuclear translocation of NF-κB and activation of other transcription factors (e.g., AP-1, activated by MAPKs) leads to the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules.
References
Methodological & Application
Application Notes and Protocols for In Vitro Stimulation of Dendritic Cells with Pam3-Cys-Ala-Gly (Pam3CSK4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-Ala-Gly, and its synthetic analog Pam3CSK4, are potent synthetic triacylated lipopeptides that act as agonists for Toll-like Receptor 2/1 (TLR2/1). These molecules mimic the acylated amino terminus of bacterial lipoproteins, making them powerful tools for stimulating dendritic cells (DCs) in vitro. Activation of DCs with Pam3CSK4 is a critical step in initiating and shaping innate and adaptive immune responses, making it a valuable component in the development of vaccines and immunotherapies.
Upon recognition by the TLR2/1 heterodimer on the surface of DCs, Pam3CSK4 triggers a signaling cascade that leads to DC maturation. This process is characterized by the upregulation of co-stimulatory molecules, the production of pro-inflammatory cytokines, and an enhanced ability to present antigens to T cells. These activated DCs are then capable of priming naïve T cells and directing their differentiation into various effector subsets, such as T helper 1 (Th1), Th2, or Th0 cells.[1][2] The specific T cell response is influenced by the cytokine milieu produced by the stimulated DCs.[1][2]
These application notes provide a detailed overview of the in vitro stimulation of dendritic cells with Pam3CSK4, including comprehensive experimental protocols and quantitative data to guide researchers in their experimental design.
Mechanism of Action: TLR2/1 Signaling Pathway
Pam3CSK4-mediated activation of dendritic cells is initiated by its binding to the TLR2/1 heterodimer on the cell surface. This binding event recruits the intracellular adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, initiates a signaling cascade involving the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor to translocate to the nucleus.
-
MAPK Pathway: The signaling cascade also activates mitogen-activated protein kinases (MAPKs) such as JNK and p38.
The nuclear translocation of NF-κB and the activation of other transcription factors, like AP-1 (activated by MAPKs), drive the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, leading to DC maturation and the initiation of an adaptive immune response.
Caption: TLR2/1 signaling pathway initiated by Pam3CSK4.
Data Presentation
The following tables summarize the quantitative data on the effects of Pam3CSK4 stimulation on dendritic cell surface marker expression and cytokine production.
Table 1: Upregulation of Dendritic Cell Surface Markers after Pam3CSK4 Stimulation
| Surface Marker | Function | Fold Increase (Range) | Reference |
| CD40 | Co-stimulation, essential for T cell activation and B cell help | Significant upregulation | [1] |
| CD80 (B7-1) | Co-stimulatory signal for T cell activation | Significant upregulation | |
| CD83 | Maturation marker for dendritic cells | Significant upregulation | |
| CD86 (B7-2) | Co-stimulatory signal for T cell activation | Significant upregulation | |
| CCR7 | Chemokine receptor for migration to lymph nodes | Significant upregulation | |
| HLA-DR | MHC class II molecule for antigen presentation | Upregulation | |
| PD-L1 | Immune checkpoint ligand | Significant upregulation |
Table 2: Cytokine Production by Dendritic Cells Stimulated with Pam3CSK4
| Cytokine | Primary Function | Concentration Range (pg/mL) | Reference |
| IL-1β | Pro-inflammatory cytokine | Clearly enhanced synthesis | |
| IL-6 | Pro-inflammatory cytokine, T and B cell differentiation | Clearly enhanced synthesis | |
| IL-10 | Immunoregulatory cytokine | Clearly enhanced synthesis | |
| IL-12p70 | Th1 polarizing cytokine | Clearly enhanced synthesis | |
| IL-23 | Pro-inflammatory cytokine, Th17 development | Clearly enhanced synthesis | |
| IL-27 | Immunoregulatory cytokine | Clearly enhanced synthesis | |
| TNF-α | Pro-inflammatory cytokine | Clearly enhanced synthesis |
Note: The exact fold increase and concentration ranges can vary depending on the specific experimental conditions, such as the source of dendritic cells, Pam3CSK4 concentration, and stimulation time.
Experimental Protocols
The following are detailed protocols for the in vitro stimulation of dendritic cells with Pam3CSK4.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque.
-
-
Monocyte Isolation:
-
Isolate monocytes from PBMCs by positive selection using CD14 magnetic beads or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask and incubate for 2 hours at 37°C. Non-adherent cells are then washed off.
-
-
Differentiation of Monocytes into Immature DCs:
-
Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) (e.g., 50 ng/mL), and recombinant human Interleukin-4 (IL-4) (e.g., 20 ng/mL).
-
Incubate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.
-
-
Harvesting Immature DCs:
-
On day 5 or 7, gently harvest the loosely adherent immature DCs.
-
Protocol 2: In Vitro Stimulation of Dendritic Cells with Pam3CSK4
-
Preparation of Pam3CSK4:
-
Reconstitute lyophilized Pam3CSK4 in sterile endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
-
DC Stimulation:
-
Plate immature DCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add Pam3CSK4 to the desired final concentration. A typical working concentration ranges from 0.1 to 10 µg/mL. A concentration of 0.5 µg/mL has been shown to be effective.
-
Incubate the cells for 18-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Harvesting Stimulated DCs and Supernatants:
-
After the incubation period, carefully collect the culture supernatants for cytokine analysis and store them at -80°C.
-
Harvest the stimulated DCs for downstream applications such as flow cytometry or co-culture experiments.
-
Protocol 3: Analysis of DC Maturation by Flow Cytometry
-
Staining of Surface Markers:
-
Wash the harvested DCs with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
Resuspend the cells in FACS buffer and add fluorescently labeled antibodies against surface markers of interest (e.g., CD40, CD80, CD83, CD86, CCR7, HLA-DR).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the expression levels of the surface markers on the stimulated DCs compared to unstimulated controls.
-
Protocol 4: Quantification of Cytokine Production by ELISA
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, IL-12p70, TNF-α).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on a standard curve generated from recombinant cytokine standards.
-
Protocol 5: Mixed Lymphocyte Reaction (MLR)
-
Isolation of T Cells:
-
Isolate allogeneic CD4+ or CD8+ T cells from a different healthy donor using negative selection kits.
-
-
Co-culture:
-
Co-culture the Pam3CSK4-stimulated DCs (stimulator cells) with the isolated allogeneic T cells (responder cells) at various ratios (e.g., 1:10, 1:20, 1:50 DC to T cell ratio) in a 96-well round-bottom plate.
-
-
Assessment of T Cell Proliferation:
-
After 3-5 days of co-culture, assess T cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assay.
-
-
Analysis of T Cell Cytokine Production:
-
After 5-6 days, collect the co-culture supernatants to measure T cell-derived cytokines (e.g., IFN-γ, IL-4, IL-5, IL-13) by ELISA or multiplex bead array to determine the T cell polarization profile.
-
Caption: Experimental workflow for DC stimulation and analysis.
References
- 1. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pam3-Cys-Ala-Gly in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Pam3-Cys-Ala-Gly (P3CAG), a synthetic triacylated lipopeptide, in T-cell proliferation assays. P3CAG is a well-established agonist for Toll-like receptor 2/1 (TLR2/TLR1), and its application as a co-stimulant can significantly enhance T-cell activation and proliferation in vitro and in vivo.
Introduction
This compound, often abbreviated as Pam3CSK4, is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent activator of the innate immune system through the TLR2/TLR1 heterodimer. In the context of T-cell biology, P3CAG serves as a powerful co-stimulatory signal, augmenting the primary activation signal delivered through the T-cell receptor (TCR). This makes it a valuable tool for studying T-cell activation, immune responses to pathogens, and for the development of vaccine adjuvants and immunotherapies.
Mechanism of Action: The TLR2/1 Signaling Pathway
This compound is recognized by the TLR2/TLR1 complex on the surface of antigen-presenting cells (APCs) and, in some cases, T-cells themselves. This interaction initiates a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1] These transcription factors drive the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which in turn promote T-cell survival, proliferation, and differentiation.
Caption: this compound signaling pathway via TLR2/TLR1.
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and desired outcome. The following tables summarize reported concentrations for in vitro and in vivo applications.
Table 1: In Vitro Concentrations of this compound for T-Cell Proliferation Assays
| Application | Cell Type | Concentration Range | Notes | Reference |
| T-cell Co-stimulation | Murine Splenocytes (OT-1) | 300 ng/mL | Used in conjunction with peptide antigen to assess T-cell activation. | [2] |
| T-cell Proliferation | Murine CD4+ T-cells | 0.22 - 2 µg/mL | Enhanced proliferation of effector T-cells and overcame regulatory T-cell suppression. | [3][4] |
| TLR2 Activation | Various Cell Lines | 0.1 - 10 ng/mL | Recommended working concentration for general TLR2 activation in cellular assays. | [1] |
| Bystander Cell Activation | Murine T-cells and B-cells | 10 µg/mL (soluble) | Used to activate B-cells in co-culture with P3CAG-depoted T-cells. | |
| Pro-inflammatory Response | Isolated Perfused Mouse Lungs | 160 ng/mL | Induced cytokine and chemokine release. |
Table 2: In Vivo Concentrations of this compound
| Application | Animal Model | Dosage | Administration Route | Notes | Reference |
| T-cell Priming | Mice | 20 µ g/mouse | Subcutaneous | Co-injected with peptide vaccine to enhance T-cell responses. | |
| Vaccine Adjuvant | Mice | 2 - 20 µ g/mouse | Not specified | General recommended dose for in vivo studies. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using this compound
This protocol describes a general method for assessing T-cell proliferation in response to TCR stimulation with the addition of this compound as a co-stimulant. Proliferation can be measured using various techniques, such as CFSE dilution or BrdU incorporation.
Materials:
-
This compound (P3CAG)
-
Isolated T-cells (e.g., from spleen, lymph nodes, or peripheral blood)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
96-well flat-bottom culture plates
-
CFSE (Carboxyfluorescein succinimidyl ester) or BrdU (Bromodeoxyuridine) labeling kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate T-cells from your source of interest using standard procedures (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
CFSE Labeling (Optional, for proliferation tracking by dye dilution):
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
Resuspend the labeled cells in complete medium at the desired final concentration.
-
-
Plate Coating (for plate-bound antibodies):
-
Dilute anti-CD3 antibody in sterile PBS to a concentration of 1-5 µg/mL.
-
Add 100 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
-
Cell Culture and Stimulation:
-
Prepare a stock solution of this compound in sterile water or PBS. Further dilute in complete medium to the desired working concentrations (e.g., a serial dilution from 10 ng/mL to 1 µg/mL).
-
Add 100 µL of your cell suspension (e.g., 2 x 10^5 cells) to each well of the 96-well plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include a control group with no P3CAG.
-
If using anti-CD3/CD28 beads, add them to the cell suspension according to the manufacturer's instructions.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Analysis:
-
CFSE Dilution: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential two-fold decrease in CFSE fluorescence intensity.
-
BrdU Incorporation: Add BrdU to the cultures for the final 4-18 hours of incubation. Harvest the cells and follow the manufacturer's protocol for fixation, permeabilization, and staining with an anti-BrdU antibody for flow cytometric analysis.
-
Caption: Experimental workflow for a T-cell proliferation assay.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound or other stimulants can be toxic to cells. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes proliferation while minimizing cell death.
-
Purity of P3CAG: Ensure the use of high-purity, sterile this compound to avoid confounding results from other microbial contaminants.
-
Controls: Always include appropriate controls in your experiment:
-
Unstimulated cells (no anti-CD3/CD28, no P3CAG)
-
Cells with anti-CD3/CD28 stimulation only
-
Cells with P3CAG only
-
-
T-cell Subsets: The response to this compound may differ between T-cell subsets (e.g., CD4+ vs. CD8+, naïve vs. memory). It is advisable to phenotype the responding cells using additional surface markers.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate T-cell proliferation and activation in a variety of research and development settings.
References
Application Notes and Protocols for Pam3-Cys-Ala-Gly as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3-Cys-Ala-Gly, a synthetic lipopeptide, is a potent immunostimulatory agent utilized as a vaccine adjuvant. It is a derivative of the N-terminal part of bacterial lipoproteins. As a Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) agonist, it effectively activates the innate immune system, which in turn orchestrates a robust and targeted adaptive immune response to co-administered antigens. These characteristics make it a valuable tool in the development of subunit vaccines, which often require the inclusion of an adjuvant to elicit a protective and long-lasting immunological memory.[1][2][3]
This document provides detailed application notes and protocols for the effective use of this compound and its well-studied analog Pam3CSK4 as a vaccine adjuvant in preclinical research.
Mechanism of Action
This compound's adjuvant activity is initiated through its recognition by a heterodimer of TLR2 and TLR1 on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][3] This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. The activation of NF-κB results in the upregulation of pro-inflammatory cytokines and chemokines, as well as co-stimulatory molecules on the surface of APCs. This process promotes the maturation of APCs, enhances antigen presentation, and ultimately leads to the activation and differentiation of antigen-specific T and B lymphocytes.
The resulting immune response is often characterized by a mixed Th1 and Th17 profile, which is crucial for immunity against various pathogens. This compound has been shown to enhance the production of antigen-specific antibodies, including IgG1 and IgG2a isotypes, and to promote the generation of potent T-cell responses.
Caption: TLR2/1 signaling cascade initiated by this compound.
Data Presentation
In Vitro Cytokine Induction by Pam3CSK4
| Cell Type | Stimulus & Concentration | Cytokine | Concentration (pg/mL) | Reference |
| Human Monocytes | Pam3CSK4 (50 ng/mL) | IL-10 | > 1000 | |
| Human Monocytes | Pam3CSK4 (50 ng/mL) | IL-1β | ~200-800 | |
| Human Monocytes | Pam3CSK4 (10 ng/mL) | IL-8 | ~120,000 | |
| Human Monocytes | Pam3CSK4 (10 ng/mL) | IL-6 | ~6,000 | |
| Canine Whole Blood | Pam3CSK4 (concentration not specified) | TNF-α | ~1500-2500 | |
| Canine Whole Blood | Pam3CSK4 (concentration not specified) | IL-6 | ~1500-3000 | |
| Human THP-1 cells | Pam3CSK4 (1 µg/mL) | TNF-α | ~400 | |
| Human THP-1 cells | Pam3CSK4 (1 µg/mL) | IL-6 | ~150 |
In Vivo Antibody and T-Cell Responses with Pam3CSK4 Adjuvant
| Animal Model | Antigen | Pam3CSK4 Dose/Route | Immune Readout | Result | Reference |
| BALB/c Mice | SARS-CoV-2 RBD-NP | Not specified | RBD-specific IgG Titer | ~10-fold increase vs. no adjuvant | |
| BALB/c Mice | SARS-CoV-2 RBD-NP | Not specified | Neutralizing Antibody Titer | ~70-fold increase vs. no adjuvant | |
| C57BL/6 Mice | Leishmania amazonensis antigen (LaAg) | Intranasal | IgG2a Levels | Increased vs. LaAg alone | |
| C57BL/6 Mice | Leishmania amazonensis antigen (LaAg) | Intranasal | CD4+ & CD8+ T-cells | Higher frequencies vs. LaAg alone |
Experimental Protocols
Protocol 1: Preparation and Formulation of this compound Adjuvant
Due to the hydrophobic nature of this compound, proper formulation is critical for its solubility and efficacy.
Materials:
-
This compound (or Pam3CSK4)
-
Endotoxin-free water or sterile physiological saline (0.9% NaCl)
-
Vortex mixer
-
Sterile, pyrogen-free vials and consumables
Procedure:
-
Reconstitution of Lyophilized this compound:
-
Bring the lyophilized this compound vial to room temperature.
-
Add the appropriate volume of endotoxin-free water or sterile saline to achieve a desired stock concentration (e.g., 1-2 mg/mL).
-
Vortex thoroughly until the lipopeptide is completely dissolved. The solution may appear slightly hazy.
-
-
Storage:
-
For immediate use, the reconstituted solution can be kept at 4°C.
-
For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
-
-
Formulation with Antigen:
-
On the day of immunization, thaw an aliquot of the this compound stock solution.
-
Dilute the antigen to the desired concentration in sterile, endotoxin-free PBS or saline.
-
Add the required volume of the this compound stock solution to the antigen preparation to achieve the final desired adjuvant concentration (e.g., 2-20 µ g/mouse ).
-
Gently mix the final vaccine formulation by pipetting or brief vortexing. Keep on ice until administration.
-
Protocol 2: In Vivo Immunization of Mice
Materials:
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Vaccine formulation (Antigen + this compound)
-
Control formulations (Antigen alone, Adjuvant alone, PBS/Saline)
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Immunization Schedule: A typical prime-boost strategy involves a primary immunization on day 0, followed by one or two booster immunizations at 2-3 week intervals.
-
Administration:
-
Subcutaneous (s.c.) injection: Inject a total volume of 50-100 µL into the scruff of the neck or the base of the tail.
-
Intramuscular (i.m.) injection: Inject a total volume of 50 µL into the quadriceps or tibialis anterior muscle.
-
Intranasal (i.n.) administration: Under light anesthesia, administer 10-20 µL into each nostril.
-
-
Dosage: The typical dose of Pam3CSK4 for mice ranges from 1 to 20 µg per animal, with 10 µg being a commonly used dose.
-
Monitoring: Monitor the animals for any adverse reactions at the injection site (e.g., swelling, redness) and systemic effects (e.g., weight loss, changes in behavior).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 2 weeks after each boost) to analyze antibody responses. Spleens and lymph nodes can be harvested at the end of the experiment for T-cell analysis.
Protocol 3: Measurement of Antigen-Specific Antibodies by ELISA
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from immunized and control mice
-
HRP-conjugated secondary antibody specific for mouse IgG, IgG1, and IgG2a
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of the ELISA plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a reading above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 4: Analysis of T-Cell Responses by ELISpot
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Capture and detection antibodies for the cytokine of interest (e.g., IFN-γ, IL-4, IL-17A)
-
Spleens or lymph nodes from immunized and control mice
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antigen or peptide pool for restimulation
-
Streptavidin-HRP or -AP
-
Substrate for HRP (AEC) or AP (BCIP/NBT)
-
ELISpot plate reader
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol, wash with sterile water, and then coat with the capture antibody overnight at 4°C.
-
Cell Preparation: Prepare single-cell suspensions from the spleens or lymph nodes of immunized mice.
-
Blocking: Wash the coated plate and block with cell culture medium for 1-2 hours at 37°C.
-
Cell Seeding and Stimulation: Add the splenocytes or lymphocytes to the wells at a desired density (e.g., 2-5 x 10⁵ cells/well) along with the specific antigen or peptide pool for restimulation. Include positive (e.g., Concanavalin A) and negative (medium only) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Wash the plate to remove cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP or -AP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Stopping and Drying: Stop the reaction by washing with water. Allow the plate to dry completely.
-
Analysis: Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating a vaccine with this compound.
References
Application Notes: Pam3-Cys-Ala-Gly for In Vivo Immunization in Mice
Introduction
Pam3-Cys-Ala-Gly is a synthetic lipopeptide that serves as a potent immunological adjuvant. It is an analog of the N-terminal moiety of bacterial lipoproteins. Its adjuvant activity stems from its function as an agonist for the Toll-like Receptor 2 and 1 (TLR2/1) complex.[1] Recognition of this compound by TLR2/1 on antigen-presenting cells (APCs) like dendritic cells and macrophages initiates a downstream signaling cascade, leading to the activation of the transcription factor NF-κB.[1][2] This process promotes the production of pro-inflammatory cytokines and chemokines, enhances antigen presentation, and ultimately shapes the adaptive immune response towards the co-administered antigen.[2]
Due to its ability to robustly stimulate an innate immune response, this compound and its close analog, Pam3CSK4, are widely used in preclinical vaccine research to enhance humoral (antibody) and cellular (T-cell) immunity against a variety of antigens.[3]
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway initiated upon recognition of Pam3CSK4 (a functional analog of this compound) by the TLR1/TLR2 heterodimer on the surface of an antigen-presenting cell.
Caption: TLR1/2 signaling cascade initiated by Pam3CSK4.
Experimental Protocols
This section provides a generalized protocol for in vivo immunization of mice using this compound or its analog Pam3CSK4 as an adjuvant. The exact parameters, such as antigen concentration and immunization schedule, may require optimization based on the specific antigen and research goals.
Materials and Reagents
-
Antigen: Purified protein or peptide of interest.
-
Adjuvant: this compound or Pam3CSK4 (VacciGrade™ or equivalent sterile, endotoxin-free grade is recommended).
-
Mice: Specific pathogen-free, 6-8 week old mice (e.g., BALB/c or C57BL/6).
-
Solvent/Vehicle: Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or 0.9% NaCl solution.
-
Syringes: 1 mL sterile syringes.
-
Needles: 23-27 gauge sterile needles.
-
Microcentrifuge tubes.
Preparation of Immunogen (Adjuvant + Antigen Mixture)
Note: Pam3-Cys derivatives can have poor solubility. Ensure complete dissolution.
-
Reconstitute Adjuvant: If starting with lyophilized Pam3CSK4, reconstitute it in sterile, endotoxin-free water to a stock concentration (e.g., 2 mg/mL), vortexing until fully dissolved. Aliquot and store at -20°C for long-term use.
-
Dilute Antigen: Dilute the antigen of interest in sterile PBS to the desired concentration. A typical antigen dose for mice is 50-100 µg per injection.
-
Prepare Final Mixture: For each mouse, prepare the final injection volume (typically 100-200 µL).
-
Aseptically mix the required volume of antigen solution with the desired amount of Pam3CSK4 adjuvant (a typical dose is 2-20 µg per mouse).
-
Add sterile PBS to reach the final injection volume.
-
Gently vortex or mix by pipetting. The final solution should be uniform.
-
Example Calculation for one mouse (100 µL injection):
-
Target Antigen Dose: 50 µg
-
Target Adjuvant Dose: 10 µg
-
Procedure:
-
Take 5 µL of a 2 mg/mL Pam3CSK4 stock solution.
-
Add the volume of your antigen stock that contains 50 µg.
-
Add sterile PBS to a final volume of 100 µL.
-
Immunization Protocol
The following is a common prime-boost immunization schedule.
-
Primary Immunization (Day 0):
-
Administer the prepared immunogen mixture to each mouse. Common routes include:
-
Subcutaneous (s.c.): Inject at the base of the tail or scruff of the neck.
-
Intraperitoneal (i.p.): Inject into the lower abdominal quadrant.
-
Intranasal (i.n.): Administer dropwise into the nares (requires a smaller volume, typically 20-50 µL).
-
-
-
Booster Immunizations:
-
Administer subsequent injections of the same immunogen mixture.
-
A typical schedule involves two booster shots at 2 or 3-week intervals (e.g., Day 14 and Day 28, or Day 21 and Day 42).
-
-
Blood Collection for Titer Analysis:
-
Collect a pre-immune bleed (tail vein) before the primary immunization (Day 0).
-
Collect blood samples 7-14 days after the final booster immunization to assess the antibody response. Allow blood to clot, centrifuge to separate serum, and store serum at -20°C or -80°C.
-
Monitoring Immune Response (Example: ELISA)
-
Coat a 96-well ELISA plate with the antigen of interest and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Prepare serial dilutions of the collected mouse serum (both pre-immune and post-immune).
-
Add the diluted serum to the plate and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG (or specific isotypes like IgG1 and IgG2a).
-
Wash the plate and add a TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
-
The antibody titer is typically defined as the highest dilution that gives a signal significantly above the pre-immune control.
Experimental Workflow
Caption: A typical workflow for a mouse immunization experiment.
Data Presentation: Summary of Quantitative Data
The following tables summarize key quantitative parameters for using Pam3CSK4 as an adjuvant in mice, based on published studies.
Table 1: Recommended Dosages of Pam3CSK4 for In Vivo Mouse Studies
| Parameter | Recommended Range/Value | Route of Administration | Reference |
| General Working Concentration | 2 - 20 µ g/mouse | Not Specified | |
| Low Dose Study | 1 µg or 10 µ g/mouse | Intranasal | |
| High Dose Study | 10, 20, or 40 µ g/mouse | Subcutaneous | |
| Intradermal Study | 50 µ g/mouse | Intradermal |
Table 2: Example Immunization Schedules from Literature
| Study Focus | Primary Immunization | Booster Immunizations | Interval | Reference |
| Fungal Infection Model | Day 1 | Day 14, Day 28 | 2 weeks | |
| Tuberculosis Vaccine Model | Day 0 | Day 21, Day 42 | 3 weeks | |
| General Protocol | Day 1 | Day 10-15, Day 20-30 | 10-15 days | |
| General Protocol (Biweekly) | Week 0 | Week 2, Week 4, Week 6 | 2 weeks |
Table 3: Observed Immunological Effects of Pam3CSK4 Adjuvant in Mice
| Effect Measured | Observation | Model/Context | Reference |
| Antibody Response | Enhanced IgG1 and IgG2a titers | Influenza Vaccine | |
| Reduced IgG1 and IgG2a levels | C. gattii Infection Model | ||
| Reduced IgG2a, IgG1 unaffected | Tuberculosis Vaccine (in CAF01) | ||
| T-Cell Response | Upregulation of Th1 cytokine genes | General Adjuvant Effect | |
| Increased antigen-specific CD8+ T-cells | Leishmania DNA Vaccine | ||
| Reduced IFN-γ and TNF (Th1) | Tuberculosis Vaccine (in CAF01) | ||
| Maintained IL-17A (Th17) | Tuberculosis Vaccine (in CAF01) | ||
| Enhanced Th1 and Th17 responses | Leishmanization Model |
Note on Immune Response: The immunological outcome of using Pam3CSK4 can be context-dependent. While it generally promotes Th1-type responses, its inclusion in certain formulations (e.g., liposomes) can modulate this effect, sometimes reducing the Th1 response while preserving or enhancing a Th17 response. Researchers should carefully characterize the specific immune profile generated in their experimental system.
References
Application Notes and Protocols for Studying Cytokine Release Syndromes Using Pam3-Cys-Ala-Gly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of cytokines into the bloodstream, which can lead to life-threatening complications.[1][2][3] Understanding the mechanisms of CRS and developing effective therapeutic interventions is a critical area of research in immunology and drug development. Pam3-Cys-Ala-Gly, a synthetic triacylated lipopeptide also known as Pam3CSK4, serves as a potent and specific agonist for the Toll-like receptor 2/1 (TLR2/TLR1) heterodimer.[1][4] By mimicking bacterial lipoproteins, Pam3CSK4 activates a well-defined signaling cascade, making it an invaluable tool for inducing and studying cytokine release in both in vitro and in vivo models. These application notes provide detailed protocols and data to guide researchers in utilizing this compound for the investigation of CRS.
Mechanism of Action: TLR2/1 Signaling Pathway
This compound initiates an innate immune response through the activation of the TLR2/TLR1 signaling pathway. This pathway is pivotal in the recognition of pathogen-associated molecular patterns (PAMPs) from bacteria. The binding of this compound to the TLR2/TLR1 heterodimer on the surface of immune cells, such as macrophages and monocytes, triggers a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression and secretion of a host of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Caption: this compound signaling via TLR2/1.
Data Presentation
The following tables summarize the quantitative data on cytokine production induced by this compound in various experimental systems.
Table 1: In Vitro Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
| Pam3CSK4 Conc. | Cytokine | Concentration (pg/mL) | Incubation Time (hours) | Reference |
| 200 ng/mL | IL-6 | ~2500 | 6 | |
| 200 ng/mL | IL-8 | ~12000 | 6 | |
| 50 ng/mL | IL-1β | ~150 | 18 | |
| 50 ng/mL | IL-10 | ~400 | 18 |
Table 2: In Vitro Cytokine Release from THP-1 Human Monocytic Cell Line
| Pam3CSK4 Conc. | Cytokine | Concentration (pg/mL) | Incubation Time (hours) | Reference |
| 1 µg/mL | TNF-α | ~400 | 24 | |
| 1 µg/mL | IL-1β | ~150 | 24 | |
| 1 µg/mL | IL-8 | ~12000 | 24 | |
| 1 µg/mL | IL-6 | ~114.6 | 24 |
Table 3: In Vivo Cytokine Release in Mice
| Pam3CSK4 Dose | Cytokine | Peak Concentration (pg/mL) | Time Point (hours) | Administration Route | Mouse Strain | Reference |
| 100 µ g/mouse | IFN-β | ~400 | 6 | Intraperitoneal | C57BL/6 | |
| 100 µ g/mouse | IP-10 | ~80000 | 18 | Intraperitoneal | C57BL/6 | |
| 1 mg/kg | CXCL1 | Not specified | 24 | Intravenous | C3H |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human PBMCs
This protocol describes the induction of cytokine release from human Peripheral Blood Mononuclear Cells (PBMCs) using this compound.
Materials:
-
This compound (Pam3CSK4)
-
Ficoll-Paque™ PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human whole blood from healthy donors
-
96-well cell culture plates
-
ELISA or multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation: a. Dilute fresh human whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper plasma layer and carefully collect the buffy coat containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
Cell Seeding: a. Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium. b. Seed 200 µL of the cell suspension per well into a 96-well plate.
-
Stimulation: a. Prepare a stock solution of this compound in sterile water or PBS. b. Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. c. Add the this compound dilutions to the appropriate wells. Include a vehicle control (medium only).
-
Incubation: a. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a desired time period (e.g., 6, 24, or 48 hours).
-
Supernatant Collection: a. Centrifuge the plate at 300 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Cytokine Analysis: a. Analyze the cytokine concentrations in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
Caption: Workflow for in vitro cytokine release assay.
Protocol 2: In Vivo Murine Model of Systemic Cytokine Release
This protocol outlines a general procedure for inducing a systemic cytokine release syndrome in mice using this compound.
Materials:
-
This compound (Pam3CSK4)
-
Sterile, pyrogen-free saline or PBS
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Equipment for blood collection (e.g., cardiac puncture, tail vein)
-
ELISA or multiplex bead array kits for murine cytokines
Procedure:
-
Animal Acclimatization: a. Acclimatize mice to the facility for at least one week before the experiment.
-
Preparation of this compound Solution: a. Dissolve this compound in sterile, pyrogen-free saline or PBS to the desired concentration. A typical dose is 1 mg/kg body weight.
-
Administration: a. Administer the this compound solution to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. Include a control group receiving vehicle only.
-
Monitoring: a. Monitor the mice for clinical signs of CRS, such as lethargy, ruffled fur, and changes in body temperature.
-
Sample Collection: a. At predetermined time points (e.g., 2, 6, 12, 24 hours post-injection), collect blood samples via an appropriate method. b. Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Cytokine Analysis: a. Measure the concentrations of murine cytokines (e.g., TNF-α, IL-6, IL-12) in the serum or plasma samples using ELISA or a multiplex bead array.
Caption: Workflow for in vivo CRS model.
Conclusion
This compound is a robust and reliable tool for modeling cytokine release syndrome. Its specific activation of the TLR2/TLR1 pathway provides a controlled system to investigate the molecular and cellular mechanisms underlying CRS. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics for CRS and other inflammatory conditions.
References
- 1. Frontiers | Xuebijing Injection Alleviates Pam3CSK4-Induced Inflammatory Response and Protects Mice From Sepsis Caused by Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 2. Immunological analysis of the murine anti-CD3-induced cytokine release syndrome model and therapeutic efficacy of anti-cytokine antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing CRS Preclinical Research with CD34+ Humanized Mice Models for Innovative Therapeutic Development - TransCure bioServices [transcurebioservices.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Dendritic Cell Maturation Assay Using Pam3-Cys-Ala-Gly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and evaluating the maturation of human monocyte-derived dendritic cells (moDCs) using the synthetic lipopeptide Pam3-Cys-Ala-Gly (Pam3CSK4), a potent Toll-like receptor 2/1 (TLR2/1) agonist. This assay is a valuable tool for assessing the immunomodulatory potential of novel compounds, vaccine adjuvants, and for studying the fundamental biology of dendritic cell activation.
Introduction
Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that form a crucial link between the innate and adaptive immune systems.[1][2] Upon encountering pathogen-associated molecular patterns (PAMPs), DCs undergo a complex process of maturation.[3] This process is characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation capabilities, secretion of pro-inflammatory cytokines, and migration to lymph nodes to activate naïve T cells.[3][4]
Pam3CSK4 mimics the acylated amino terminus of bacterial lipoproteins and serves as a specific ligand for the TLR2/1 heterodimer. Activation of this receptor complex initiates a signaling cascade that leads to robust DC maturation, making it an excellent model for studying innate immune activation in vitro. This assay can be employed to screen for compounds that either promote or inhibit DC maturation, providing insights into their potential immunogenicity or immunosuppressive effects.
Principle of the Assay
Immature moDCs are generated from peripheral blood mononuclear cells (PBMCs) and subsequently stimulated with Pam3CSK4. The maturation status of the DCs is then assessed by quantifying the expression of specific cell surface markers and the secretion of key cytokines. Upregulation of markers such as CD80, CD86, CD83, and HLA-DR, along with the production of cytokines like TNF-α, IL-6, and IL-12, are indicative of successful DC maturation.
Signaling Pathway of Pam3CSK4-Induced Dendritic Cell Maturation
Pam3CSK4-induced dendritic cell maturation is initiated by its binding to the TLR2/1 heterodimer on the cell surface. This engagement recruits the adaptor protein MyD88, which in turn activates a signaling cascade involving IRAK kinases and TRAF6. This ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. These transcription factors then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, driving the maturation of the dendritic cell.
References
Measuring NF-κB Activation After Pam3CSK4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pam3CSK4 (Pam3-Cys-Ser-(Lys)4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. It is a potent agonist for Toll-like receptor 2 (TLR2) in heterodimerization with TLR1 (TLR2/TLR1).[1] Activation of the TLR2/TLR1 signaling complex by Pam3CSK4 initiates a MyD88-dependent signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[1][2] NF-κB plays a pivotal role in regulating the expression of a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[3][4] Consequently, accurate measurement of NF-κB activation is crucial for understanding the inflammatory response and for the development of novel therapeutics targeting TLR-mediated signaling pathways.
These application notes provide detailed protocols for several common and robust methods to quantify NF-κB activation following treatment of cells with Pam3CSK4.
NF-κB Signaling Pathway Activated by Pam3CSK4
The binding of Pam3CSK4 to the TLR2/TLR1 heterodimer triggers a downstream signaling cascade. This pathway involves the recruitment of adaptor proteins, such as MyD88 and IRAKs, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
Experimental Workflow for Measuring NF-κB Activation
A general workflow for assessing NF-κB activation in response to Pam3CSK4 treatment involves several key steps, from cell culture to data analysis. The specific techniques chosen will depend on the research question and available resources.
Data Presentation
The following tables summarize representative quantitative data for NF-κB activation following Pam3CSK4 treatment. These values can vary depending on the cell type, experimental conditions, and assay used.
Table 1: Dose-Dependent NF-κB Activation by Pam3CSK4 (Luciferase Reporter Assay)
| Pam3CSK4 Concentration | Fold Induction of NF-κB Activity (Mean ± SD) |
| 0 ng/mL (Control) | 1.0 ± 0.2 |
| 1 ng/mL | 5.3 ± 0.8 |
| 10 ng/mL | 15.8 ± 2.1 |
| 100 ng/mL | 45.2 ± 5.7 |
| 1000 ng/mL | 52.1 ± 6.3 |
Data are hypothetical and representative of typical results. Actual values will vary.
Table 2: Time-Course of IκBα and p65 Phosphorylation by Pam3CSK4 (Western Blot)
| Time after Pam3CSK4 (100 ng/mL) Treatment | Relative p-IκBα Levels (Fold Change) | Relative p-p65 (Ser536) Levels (Fold Change) |
| 0 min | 1.0 | 1.0 |
| 15 min | 8.5 | 3.2 |
| 30 min | 12.3 | 7.8 |
| 60 min | 6.1 | 10.5 |
| 120 min | 2.4 | 5.6 |
Data are hypothetical and representative of typical results. Actual values will vary.
Table 3: Quantification of p65 Nuclear Translocation by Pam3CSK4 (Immunofluorescence)
| Treatment | Percentage of Cells with Nuclear p65 (Mean ± SD) |
| Untreated Control | 8 ± 2% |
| Pam3CSK4 (100 ng/mL) for 1 hour | 75 ± 9% |
| Pam3CSK4 (1000 ng/mL) for 1 hour | 88 ± 6% |
Data are hypothetical and representative of typical results. Actual values will vary.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing a luciferase gene under the control of NF-κB response elements.
Materials:
-
Cells (e.g., HEK293T, THP-1)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and serum
-
Pam3CSK4
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Pam3CSK4 Treatment: Replace the medium with fresh medium containing various concentrations of Pam3CSK4 or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity relative to the vehicle-treated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, detects the binding of active NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Materials:
-
Cells and Pam3CSK4
-
Nuclear extraction buffer
-
Biotin- or radiolabeled dsDNA probe with NF-κB consensus sequence
-
Unlabeled ("cold") competitor probe
-
Poly(dI-dC)
-
EMSA binding buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with Pam3CSK4 for the desired time. Harvest the cells and prepare nuclear extracts using a commercial kit or a standard protocol.
-
Binding Reaction: In a microfuge tube, combine the nuclear extract, poly(dI-dC), and EMSA binding buffer. For competition controls, add an excess of the unlabeled probe.
-
Probe Incubation: Add the labeled NF-κB probe to the reaction mixture and incubate at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the gel in a cold room or with a cooling system.
-
Transfer and Detection: Transfer the DNA-protein complexes from the gel to a nylon membrane. Detect the labeled probe using a chemiluminescent or autoradiographic detection method.
-
Data Analysis: The presence of a shifted band indicates NF-κB-DNA binding. The specificity of the binding is confirmed by the absence of the shifted band in the presence of the unlabeled competitor probe.
Western Blot for Phosphorylated IκBα and p65
This method quantifies the levels of phosphorylated IκBα (an indicator of IKK activity) and phosphorylated p65 (a marker of NF-κB activation) in cell lysates.
Materials:
-
Cells and Pam3CSK4
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with Pam3CSK4 for various time points. Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Immunofluorescence for p65 Nuclear Translocation
This imaging technique visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells grown on coverslips
-
Pam3CSK4
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat the cells with Pam3CSK4 for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells and permeabilize them with permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells and block with blocking solution for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
-
Data Analysis: Analyze the images to determine the subcellular localization of p65. The percentage of cells showing nuclear translocation of p65 can be quantified.
Conclusion
The methods described in these application notes provide a comprehensive toolkit for researchers to accurately measure NF-κB activation in response to Pam3CSK4 treatment. The choice of assay will depend on the specific experimental goals, with luciferase reporter assays offering high-throughput screening capabilities and methods like Western blotting and immunofluorescence providing more detailed mechanistic insights into the signaling pathway. By following these detailed protocols, researchers can obtain reliable and reproducible data to advance their studies in immunology, inflammation, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes: Flow Cytometry Analysis of Myeloid Cell Activation by Pam3-Cys-Ala-Gly (Pam3CSK4)
Introduction
Pam3-Cys-Ala-Gly, often abbreviated as Pam3CSK4, is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent and specific agonist for Toll-like receptor 2 (TLR2), which forms a heterodimer with TLR1 to recognize triacylated lipoproteins.[1] As a key component of the outer membrane of both Gram-positive and Gram-negative bacteria, lipoproteins are powerful activators of the innate immune system. Pam3CSK4, by activating the TLR2/1 signaling pathway, triggers a downstream cascade of intracellular events, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[1] This activation also results in the upregulation of co-stimulatory molecules on the surface of antigen-presenting cells (APCs) like monocytes, macrophages, and dendritic cells, enhancing their ability to initiate adaptive immune responses.
These application notes provide a detailed protocol for the analysis of myeloid cell activation upon treatment with Pam3CSK4 using flow cytometry. This technique allows for the quantitative assessment of changes in cell surface marker expression, providing valuable insights into the immunomodulatory effects of this TLR2 agonist.
Mechanism of Action and Signaling Pathway
Pam3CSK4 initiates a signaling cascade by binding to the TLR2/TLR1 heterodimer on the cell surface.[1] This binding event recruits the intracellular adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), which then interact with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2, JNK, and p38).[2] The activation of these pathways culminates in the transcription of genes encoding a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and cell surface molecules involved in immune cell activation and co-stimulation.
Caption: Pam3CSK4 Signaling Pathway.
Data Presentation
Treatment of myeloid cells with Pam3CSK4 leads to a quantifiable upregulation of activation markers. The following tables summarize expected changes in the expression of key surface molecules on human monocyte-derived dendritic cells (mo-DCs) and the THP-1 monocytic cell line.
Table 1: Upregulation of Surface Markers on Human Monocyte-Derived Dendritic Cells (mo-DCs) after Pam3CSK4 Treatment.
| Marker | Function | Unstimulated (MFI) | Pam3CSK4-stimulated (MFI) | Fold Increase |
| CD80 | Co-stimulatory molecule | ~100 | ~400 | ~4.0 |
| CD86 | Co-stimulatory molecule | ~150 | ~600 | ~4.0 |
| CD40 | Co-stimulatory molecule | ~50 | ~150 | ~3.0 |
| HLA-DR | Antigen presentation (MHC-II) | ~500 | ~1500 | ~3.0 |
| CCR7 | Chemokine receptor (lymph node homing) | ~20 | ~80 | ~4.0 |
Note: Mean Fluorescence Intensity (MFI) values are representative and may vary depending on experimental conditions, cell type, and antibody clones.
Table 2: Upregulation of Surface Markers on THP-1 Cells after Pam3CSK4 Treatment.
| Marker | Function | % Positive Cells (Unstimulated) | % Positive Cells (Pam3CSK4-stimulated) |
| CD80 | Co-stimulatory molecule | < 5% | > 40% |
| CD86 | Co-stimulatory molecule | < 10% | > 60% |
| HLA-DR | Antigen presentation (MHC-II) | ~20% | > 70% |
Note: Percentage of positive cells is an approximation based on typical experimental outcomes.
Experimental Protocols
Protocol 1: Preparation and Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Pam3CSK4 (endotoxin-free)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 2 mL of the cell suspension into each well of a 6-well plate.
-
Add Pam3CSK4 to the desired final concentration (e.g., 100 ng/mL). For a negative control, add an equivalent volume of sterile, endotoxin-free vehicle (e.g., PBS or cell culture medium).
-
Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 2: Flow Cytometry Staining for Surface Markers
Materials:
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD11b, anti-CD80, anti-CD86, anti-HLA-DR)
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
-
FACS tubes
Procedure:
-
Gently scrape the cells from the wells and transfer to FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold FACS buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Add the predetermined optimal concentration of fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer within one hour.
Caption: Experimental Workflow.
Troubleshooting
-
Low cell viability: Ensure gentle handling of cells during harvesting and washing steps. Use a viability dye to exclude dead cells from the analysis.
-
High background staining: Optimize antibody concentrations and ensure adequate washing steps. The use of an Fc block is crucial to prevent non-specific antibody binding.
-
Weak signal: Use bright fluorochromes for markers with low expression levels. Ensure proper storage and handling of antibodies.
-
Cell clumping: Add EDTA to the FACS buffer and filter the cell suspension before acquisition.
Conclusion
Flow cytometry is a powerful tool for characterizing the cellular response to Pam3CSK4. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain reliable and reproducible data on the activation of myeloid cells, contributing to a deeper understanding of TLR2-mediated immunity and the development of novel immunomodulatory therapeutics.
References
Application Notes and Protocols: Pam3-Cys-Ala-Gly in the Study of Viral Co-infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viral infections of the respiratory tract often predispose the host to secondary bacterial infections, leading to increased morbidity and mortality. The interplay between the initial viral-induced immune response and the subsequent bacterial challenge is a critical area of research for developing effective therapeutic strategies. Pam3-Cys-Ala-Gly, and its more commonly studied synthetic analog Pam3CSK4, are potent agonists of the Toll-like receptor 2/1 (TLR2/1) heterodimer. As such, they mimic bacterial lipoproteins and are valuable tools for investigating the mechanisms of viral-bacterial co-infection. These molecules allow researchers to dissect the impact of TLR2 activation on the course of viral infection and the subsequent immune response to bacterial components.
These application notes provide an overview of the use of this compound and related compounds in viral co-infection studies, including detailed experimental protocols and a summary of key quantitative findings.
Signaling Pathways
This compound and its analogs initiate an innate immune response through the TLR2/1 signaling pathway. Upon recognition of the lipopeptide, TLR2 and TLR1 form a heterodimer, recruiting the adaptor protein MyD88. This leads to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines. In the context of a viral-bacterial co-infection, this TLR2-mediated signaling can significantly modulate the host's immune response to both pathogens.
Data Presentation
Table 1: Effect of Pam3CSK4 on Viral Infection (in vitro)
| Virus | Cell Type | Pam3CSK4 Concentration | Effect on Viral Titer/Infection | Reference |
| Respiratory Syncytial Virus (RSV) | Primary epithelial, myeloid, and lymphoid cells | 10 µg/mL | Enhanced RSV infection | [1][2][3][4] |
| RSV | A549 and HEp-2 cells | 10 µg/mL | Inhibition of RSV infection | [1] |
| Human Immunodeficiency Virus (HIV-1) | - | - | Enhanced infection | |
| Measles Virus | - | - | Enhanced infection | |
| Human Metapneumovirus | - | - | Enhanced infection |
Table 2: Effect of Pam3Cys on a Murine Influenza A and Streptococcus pneumoniae Co-infection Model
| Treatment | Parameter Measured | Result | Reference |
| Pam3Cys (intranasal) | Bacterial Shedding | Decreased | |
| Pam3Cys (intranasal) | Bacterial Transmission | Reduced | |
| Pam3Cys (intranasal) | Inflammation | Decreased |
Table 3: Cytokine and Immune Cell Modulation by TLR2 Agonists
| TLR2 Agonist | Model System | Measured Parameter | Observation | Reference |
| Pam3CSK4 | Human Monocytes | IL-1β, IL-6, IL-8 | Increased production | |
| Pam3CSK4 | Human Monocytes | IL-10 | Increased production | |
| INNA-X (TLR2 agonist) | Murine Rhinovirus Infection | Lung Viral Load | Significantly reduced | |
| INNA-X (TLR2 agonist) | Murine Rhinovirus Infection | IFN-β/λ expression | Increased | |
| INNA-051 (TLR2/6 agonist) | Ferret SARS-CoV-2 Model | Viral RNA in nose and throat | Reduced | |
| Pam3Cys | Murine Influenza/ S. pneumoniae co-infection | IFNα transcript | No significant change in TLR2 sufficient mice |
Experimental Protocols
Protocol 1: In Vitro Viral Infection with Pam3CSK4 Co-treatment
This protocol is adapted from studies investigating the effect of Pam3CSK4 on RSV infection in cell culture.
Objective: To determine the effect of Pam3CSK4 on viral infection of target cells in vitro.
Materials:
-
Target cells (e.g., A549, HEp-2, or primary epithelial cells)
-
Virus stock of known titer (e.g., RSV)
-
Pam3CSK4 (or this compound)
-
Cell culture medium and supplements
-
Antibodies for viral antigen detection (for flow cytometry or immunofluorescence)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells in appropriate culture plates (e.g., 24-well plates) and grow to a confluent monolayer.
-
Pam3CSK4 and Virus Co-incubation:
-
Prepare dilutions of Pam3CSK4 in cell culture medium.
-
Prepare viral inoculum at the desired multiplicity of infection (MOI).
-
For simultaneous treatment, mix the viral inoculum with the Pam3CSK4 solution and add to the cells.
-
Incubate for 2 hours at 37°C to allow for viral adsorption.
-
-
Infection:
-
After the 2-hour incubation, remove the inoculum and wash the cells with PBS.
-
Add fresh culture medium and incubate for 24-48 hours at 37°C.
-
-
Analysis of Infection:
-
Harvest the cells and fix and permeabilize for intracellular staining.
-
Stain with a fluorescently labeled antibody specific for a viral antigen.
-
Analyze the percentage of infected cells by flow cytometry or visualize and quantify by fluorescence microscopy.
-
Protocol 2: Murine Model of Influenza A and Streptococcus pneumoniae Co-infection with Pam3Cys Treatment
This protocol is based on a study investigating the role of TLR2 signaling in a viral-bacterial co-infection model.
Objective: To evaluate the effect of a TLR2 agonist on bacterial shedding and transmission following influenza A virus infection in mice.
Materials:
-
C57BL/6 mice (infant or adult, depending on the experimental question)
-
Influenza A virus (e.g., PR8 strain)
-
Streptococcus pneumoniae (e.g., TIGR4 strain)
-
Pam3Cys (or this compound)
-
Phosphate-buffered saline (PBS)
-
Anesthesia for intranasal administration
-
Agar (B569324) plates for bacterial culture
Procedure:
-
Influenza A Virus Infection:
-
Lightly anesthetize mice.
-
Intranasally inoculate with a sublethal dose of influenza A virus in PBS.
-
-
Streptococcus pneumoniae Infection:
-
At a specified time point post-influenza infection (e.g., day 7), lightly anesthetize the mice.
-
Intranasally inoculate with S. pneumoniae.
-
-
Pam3Cys Treatment:
-
At selected time points post-bacterial infection (e.g., daily from day 8), administer Pam3Cys intranasally. A vehicle control group (PBS) should be included.
-
-
Monitoring and Sample Collection:
-
Monitor mice daily for weight loss and signs of disease.
-
To measure bacterial shedding, gently press the nose of each mouse onto an agar plate. Incubate the plates and quantify bacterial colonies.
-
At the end of the experiment, collect nasal lavages and lung tissue for analysis of viral and bacterial loads, and for immunological assays (e.g., cytokine measurement by ELISA or qPCR).
-
Conclusion
This compound and its analogs are invaluable tools for elucidating the complex interactions between viruses, bacteria, and the host immune system. The provided data and protocols offer a framework for researchers to investigate the role of TLR2 signaling in the context of viral co-infections. Understanding these mechanisms is crucial for the development of novel immunomodulatory therapies to combat severe respiratory diseases. The finding that TLR2 agonists can have divergent effects, either enhancing or inhibiting viral infection depending on the context, underscores the importance of detailed mechanistic studies in relevant co-infection models.
References
- 1. The synthetic bacterial lipopeptide Pam3CSK4 modulates respiratory syncytial virus infection independent of TLR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthetic Bacterial Lipopeptide Pam3CSK4 Modulates Respiratory Syncytial Virus Infection Independent of TLR Activation | PLOS Pathogens [journals.plos.org]
Troubleshooting & Optimization
Pam3-Cys-Ala-Gly Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for Pam3-Cys-Ala-Gly and its analogs, such as Pam3CSK4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide clear guidance for experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1).[2][3] In research, it is widely used to stimulate an innate immune response, activate macrophages and B cells, and serve as an adjuvant to enhance vaccine efficacy.[1]
Q2: Why am I experiencing solubility issues with this compound?
The triacylated lipid portion of this compound gives the molecule a hydrophobic nature, which can lead to poor solubility in aqueous solutions. Factors such as the concentration, the solvent used, temperature, and the presence of other solutes can all impact its solubility.
Q3: What is the recommended solvent for reconstituting lyophilized this compound?
For initial reconstitution, the use of sterile, endotoxin-free water is generally recommended. Vigorous vortexing is often necessary to ensure complete dissolution. If solubility in water is limited, alternative solvents may be considered.
Q4: Can I use buffers like PBS to dissolve this compound?
While sterile water is the primary recommendation, some protocols suggest that further dilutions can be made in sterile aqueous solutions like physiological water (0.9% NaCl). However, the presence of salts in buffers like PBS can sometimes affect the solubility of peptides. It is advisable to first prepare a concentrated stock solution in water before diluting into your experimental buffer.
Q5: How should I store this compound solutions?
Lyophilized this compound should be stored at 4°C for short-term and -20°C for long-term stability. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can affect stability and lead to aggregation. Resuspended product is typically stable for several months when stored properly at -20°C.
Troubleshooting Guide
Issue 1: Lyophilized powder does not dissolve in water.
-
Possible Cause: Insufficient agitation or time.
-
Solution: Vortex the solution vigorously for at least 1-2 minutes. Gentle warming to 37°C or brief sonication can also aid dissolution. Be cautious with these methods to avoid degradation of the peptide.
-
-
Possible Cause: The concentration is too high.
-
Solution: Refer to the quantitative solubility data below. Ensure you are not exceeding the maximum recommended concentration for aqueous solutions.
-
Issue 2: Precipitate forms when diluting a DMSO stock solution into aqueous media.
-
Possible Cause: Rapid change in solvent polarity leading to "salting out".
-
Solution: Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual dilution minimizes the rapid polarity shift.
-
-
Possible Cause: The final concentration of the lipopeptide in the aqueous solution is above its solubility limit.
-
Solution: Lower the final working concentration of this compound in your experiment.
-
-
Possible Cause: The final concentration of DMSO is too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to your cells (typically ≤ 0.1% to 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 3: The solution appears cloudy or forms a precipitate over time.
-
Possible Cause: Aggregation of the lipopeptide.
-
Solution: Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and vortex thoroughly. If aggregation is a persistent issue, consider preparing fresh solutions more frequently.
-
-
Possible Cause: Interaction with components in the cell culture media.
-
Solution: Prepare the working solution by diluting the stock solution immediately before adding it to the cell culture. Avoid pre-mixing and storing this compound in complex media for extended periods.
-
Quantitative Solubility Data
The solubility of this compound and its common analog Pam3CSK4 can vary depending on the specific formulation and handling. The following table summarizes publicly available data.
| Compound Variant | Solvent | Maximum Solubility | Reference |
| Pam3CSK4 | Water | 2 mg/mL | |
| Pam3CSK4 | 50% Ethanol / Water | 1 mg/mL | |
| Pam3CSK4 | Physiological Water (0.9% NaCl) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Pam3CSK4 Stock Solution in Water
Materials:
-
Lyophilized Pam3CSK4
-
Sterile, endotoxin-free water
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Pam3CSK4 to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, endotoxin-free water to the vial to achieve the desired stock concentration (e.g., add 500 µL to a 1 mg vial to get a 2 mg/mL stock solution).
-
Vortex the vial vigorously for at least 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
Pam3CSK4 stock solution (from Protocol 1)
-
Sterile cell culture medium
Procedure:
-
Thaw an aliquot of the Pam3CSK4 stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Dilute the stock solution directly into the cell culture medium to prepare the final working solution. It is recommended to add the diluted Pam3CSK4 to the cells immediately.
Note on using DMSO: If initial dissolution in water is unsuccessful, a concentrated stock solution can be prepared in a small volume of high-purity, anhydrous DMSO. Subsequent dilutions should be made carefully, as described in the troubleshooting section, to avoid precipitation. Always maintain a final DMSO concentration that is non-toxic to your cells and include a vehicle control.
Visualizations
Caption: MyD88-dependent signaling cascade initiated by this compound binding to the TLR1/TLR2 heterodimer.
Caption: A generalized workflow for preparing and using Pam3CSK4 in cell-based assays.
References
Technical Support Center: Working with Pam3-Cys-Ala-Gly
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of the synthetic lipopeptide Pam3-Cys-Ala-Gly, a known TLR2/TLR1 ligand.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound and other similar hydrophobic lipopeptides. For very hydrophobic peptides, it is advised to first dissolve the compound in a small amount of DMSO before diluting with aqueous buffers or cell culture media to the desired final concentration[1].
Q2: What is the expected solubility of this compound in DMSO?
Q3: Can I dissolve this compound directly in water or PBS?
A3: Due to its hydrophobic nature conferred by the palmitoyl (B13399708) chains, this compound is generally not soluble in aqueous solutions alone. It is recommended to first create a concentrated stock solution in DMSO. This stock can then be diluted into aqueous buffers or media for your experiments. For some peptides, attempting to dissolve in water first is a standard procedure; however, for highly hydrophobic ones like this compound, direct use of an organic solvent like DMSO is often necessary[1].
Q4: How should I store the this compound stock solution in DMSO?
A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound does not dissolve completely in DMSO. | Insufficient solvent volume. | Add a small additional volume of DMSO and vortex gently. Sonication in a water bath for a few minutes can also aid dissolution. |
| Low quality of DMSO. | Use anhydrous, high-purity DMSO to ensure optimal solubility. Water content in DMSO can reduce its solvating power for hydrophobic compounds. | |
| Precipitation occurs when diluting the DMSO stock in aqueous buffer. | The final concentration in the aqueous solution is too high, exceeding its solubility limit. | Decrease the final concentration of the lipopeptide in the aqueous buffer. Increase the percentage of DMSO in the final solution if the experimental conditions permit, but be mindful of potential solvent effects on cells (typically <0.5% DMSO). |
| Rapid addition of the aqueous buffer to the DMSO stock. | Add the aqueous buffer to the DMSO stock solution slowly while vortexing to facilitate proper mixing and prevent immediate precipitation. | |
| Inconsistent results in cell-based assays. | Incomplete dissolution of the lipopeptide. | Ensure the this compound is fully dissolved in the DMSO stock before further dilution. Visually inspect the solution for any particulate matter. |
| Degradation of the lipopeptide due to improper storage. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption. |
Experimental Protocol: Reconstitution of this compound
This protocol details the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile DMSO
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention tips
Procedure:
-
Preparation: Bring the vial of lyophilized this compound and the DMSO to room temperature.
-
Centrifugation: Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Initial Solubilization: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Mixing: Vortex the solution gently for 1-2 minutes until the peptide is completely dissolved. A clear solution should be obtained. If dissolution is difficult, brief sonication in a water bath may be helpful.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-retention polypropylene tubes. Store the aliquots at -20°C or -80°C.
Quantitative Data Summary
The following table summarizes typical concentration ranges for the related and widely studied TLR1/2 agonist, Pam3CSK4, which can serve as a reference for designing experiments with this compound.
| Parameter | Value | Source |
| Effective Concentration (EC50) for human TLR1/2 | 0.47 ng/mL | [1][3] |
| Typical Working Concentration for Cell Stimulation | 10 to 100 ng/mL | |
| Higher Concentration for Specific Assays (e.g., MMP expression) | 1 µg/mL | |
| Solubility in Water | 2 mg/mL (for Pam3CSK4) |
Workflow for Preparing this compound Working Solution
References
Troubleshooting low cellular response to Pam3-Cys-Ala-Gly
Technical Support Center: Pam3CSK4
This guide provides troubleshooting advice and frequently asked questions for researchers observing a low or absent cellular response to Pam3CSK4 (a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins).[][2][3] The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a low or no response to Pam3CSK4 stimulation. What are the initial troubleshooting steps?
A low response to Pam3CSK4 can stem from several factors related to the reagent, cells, or experimental protocol. A systematic check is the best approach.
Initial Checklist:
-
Reagent Integrity: Confirm that the Pam3CSK4 was reconstituted and stored correctly. It should be stored at -20°C after resuspension, and repeated freeze-thaw cycles should be avoided.[2][4]
-
Cell Health: Ensure your cells are healthy, viable, and in the logarithmic growth phase. High cell death or poor health will compromise any cellular response.
-
TLR Expression: Verify that your cell type expresses the necessary receptors, Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1), as Pam3CSK4 signals through this specific heterodimer.
-
Dose and Time: Review the concentration of Pam3CSK4 used and the stimulation time. These parameters are highly dependent on the cell type and the specific endpoint being measured (e.g., cytokine secretion, surface marker upregulation). A dose-response and time-course experiment is highly recommended.
-
Positive Controls: Include a positive control for cell activation (e.g., LPS for TLR4-expressing cells, or PMA/Ionomycin) to confirm that your cells are capable of responding to a stimulus.
Q2: How can I ensure my Pam3CSK4 reagent is active and properly stored?
The stability and activity of Pam3CSK4 are critical for a successful experiment.
-
Storage: Lyophilized Pam3CSK4 should be stored at 4°C for the short term and is stable for about a year. Once reconstituted (typically in endotoxin-free water), it should be aliquoted into single-use volumes and stored at -20°C for up to 6-12 months. Crucially, avoid repeated freeze-thaw cycles.
-
Reconstitution: Use sterile, endotoxin-free water or a buffer at a pH below 7.5 for reconstitution. Vortex gently until the powder is completely dissolved. Some protocols warn that extended vortexing can decrease the response in certain assays.
-
Quality Control: Whenever possible, use a Pam3CSK4 preparation that has been tested for purity (≥95%) and biological activity, and confirmed to be free of endotoxin (B1171834) (LPS) contamination, which could trigger a non-specific response via TLR4.
Q3: What is the optimal concentration of Pam3CSK4 to use in my experiments?
The effective concentration of Pam3CSK4 varies significantly depending on the cell type, experimental duration, and the desired outcome. A dose-response experiment is essential to determine the optimal concentration for your specific system.
| Cell Type / Application | Effective Concentration Range | Reference |
| General in vitro Assays | 0.1 - 10 ng/mL | |
| Mouse B Cells (Viability/Proliferation) | 0.5 µg/mL | |
| Human Endothelial Cells (HUVECs) | 10 µg/mL | |
| Murine Macrophages (RAW 264.7) | 0.1 µg/mL | |
| Murine Cardiomyocytes (HL-1) | 0.01 - 1 µg/mL | |
| In vivo (Mouse) | 2 - 20 µ g/mouse |
Q4: How do I know if my cells are suitable for Pam3CSK4 stimulation?
For a cell to respond to Pam3CSK4, it must meet two primary conditions:
-
Receptor Expression: The cells must express functional TLR2 and TLR1 on their surface to form the heterodimer that recognizes this triacylated lipopeptide. You can verify expression using techniques like flow cytometry, Western blot, or RT-qPCR. For example, mouse spleen resting B cells have been shown to express TLR1 and TLR2 mRNA.
-
Cell Viability: The health of your cells is paramount. Perform a viability test (e.g., Trypan Blue exclusion, MTT, or other viability assays) before starting your stimulation experiment. Cells should have high viability (>95%) and be plated at an appropriate density.
Q5: My cytokine readouts (e.g., TNF-α, IL-6) are low. What experimental parameters should I optimize?
Low cytokine production can be due to suboptimal kinetics, assay sensitivity, or other factors.
-
Time Course: Cytokine production is a dynamic process. Early signaling events like MAPK phosphorylation can be detected within an hour. However, peak cytokine secretion may occur much later, typically between 6 and 48 hours. Run a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal endpoint.
-
Readout Sensitivity: Ensure your detection method (e.g., ELISA, CBA) is sensitive enough to measure the expected cytokine concentrations. Check the manufacturer's protocol for the limit of detection.
-
Cell Density: Plating cells at too low a density can result in secreted cytokine concentrations that are below the detection limit of your assay. Conversely, excessively high density can lead to nutrient depletion and cell death.
-
Co-stimulation: Some cellular responses are enhanced when Pam3CSK4 is used in combination with other stimuli, such as IFN-γ, which can augment nitric oxide production.
Q6: I am observing high levels of cell death after treatment. Is Pam3CSK4 cytotoxic?
While generally used at non-toxic concentrations, high doses of Pam3CSK4 or prolonged exposure can potentially induce cell death in some cell types.
-
Perform a Cytotoxicity Assay: To determine if Pam3CSK4 is toxic in your specific system, run a dose-response experiment and measure cell viability using a reliable method like an MTT or CellTiter-Blue assay.
-
Reduce Concentration/Time: If toxicity is observed, reduce the concentration of Pam3CSK4 or shorten the incubation time.
-
Activation-Induced Cell Death (AICD): In some immune cells, strong or prolonged activation can lead to AICD. This is a biological response rather than chemical toxicity.
Signaling and Troubleshooting Workflows
Pam3CSK4 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR1 and TLR2 on the cell surface. This engagement initiates an intracellular signaling cascade primarily through the MyD88 adaptor protein, leading to the activation of MAP kinases (ERK, JNK, p38) and the transcription factor NF-κB. These pathways drive the expression of pro-inflammatory genes, resulting in the production of cytokines and other inflammatory mediators.
Caption: Pam3CSK4 signaling via the TLR1/TLR2 complex.
Troubleshooting Workflow for Low Cellular Response
This workflow provides a step-by-step diagnostic process to identify the cause of a low or absent cellular response to Pam3CSK4.
Caption: A logical workflow for troubleshooting Pam3CSK4 experiments.
Key Experimental Protocols
Protocol 1: Reconstitution and Storage of Pam3CSK4
-
Preparation: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitution: Add the appropriate volume of sterile, endotoxin-free water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Dissolving: Vortex for approximately one minute or until the solution is completely clear and homogenous. Avoid excessive or prolonged vortexing.
-
Aliquoting: Dispense the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C. For lyophilized product, store at 4°C.
Protocol 2: General Cell Stimulation for Cytokine Analysis
-
Cell Plating: Plate healthy, viable cells in a suitable culture plate (e.g., 96-well) at a predetermined optimal density in complete culture medium. Allow cells to adhere or rest for several hours (typically 2-4 hours) or overnight.
-
Preparation of Stimulus: Dilute the Pam3CSK4 stock solution to the desired final working concentration in complete culture medium. Prepare enough volume for all wells, including controls.
-
Stimulation: Carefully remove the medium from the cells and replace it with the medium containing Pam3CSK4. Also include wells for an unstimulated (vehicle) control.
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet the cells.
-
Analysis: Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be analyzed immediately for cytokine content via ELISA or other immunoassays, or stored at -80°C for later analysis.
Protocol 3: Cell Viability Assessment (Tetrazolium Salt-Based Assay)
-
Cell Treatment: Plate and treat cells with varying concentrations of Pam3CSK4 as described in the stimulation protocol. Include an untreated control and a "cells only" control.
-
Reagent Addition: At the end of the incubation period, add the viability reagent (e.g., MTT, XTT, WST-1, or CellTiter-Blue) to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance (for MTT, XTT, WST-1) or fluorescence (for resazurin-based assays) using a microplate reader at the appropriate wavelength.
-
Calculation: Calculate the percentage of cell viability by comparing the absorbance/fluorescence of treated samples to the untreated control samples using the formula: (Treated Sample OD / Control OD) * 100.
References
Pam3-Cys-Ala-Gly lot-to-lot variability concerns
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic lipopeptide Pam3-Cys-Ala-Gly (also known as Pam3CSK4). The information provided addresses potential concerns regarding lot-to-lot variability and offers solutions to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1][2] It is a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 1 (TLR1) heterodimer.[1][3][4] Upon binding to the TLR2/TLR1 complex on the surface of immune cells, it initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in immunology and drug development to:
-
Activate macrophages and B cells.
-
Stimulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
-
Serve as a vaccine adjuvant to enhance immune responses.
-
Study TLR2/TLR1 signaling pathways.
-
Induce innate immune responses in various cell types.
Q3: How should I properly store and handle this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound. Lyophilized powder should be stored at 4°C for short-term storage and -20°C for long-term storage. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Q4: What is the recommended solvent for reconstituting this compound?
A4: this compound is soluble in water. Some suppliers provide the trifluoroacetate (B77799) (TFA) salt form, which generally has enhanced water solubility and stability. For cell-based assays, it is recommended to use sterile, endotoxin-free water or a suitable buffer like PBS.
Q5: What are the typical quality control measures for commercially available this compound?
A5: Reputable suppliers typically provide lot-specific quality control data. Common parameters include:
-
Purity: Usually ≥95% as determined by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by mass spectrometry to ensure the correct molecular weight.
-
Biological Activity: Functionally tested in a cell-based assay, such as a TLR2 reporter assay or by measuring cytokine induction in immune cells.
-
Endotoxin (B1171834) Levels: Tested to ensure low levels of endotoxin contamination, which could otherwise lead to non-specific activation of TLR4.
Troubleshooting Guides
Issue 1: Reduced or No Cellular Response with a New Lot of this compound
My cells show a significantly weaker or no response (e.g., lower cytokine production, reduced reporter gene activity) to a new lot of this compound compared to a previous lot.
This is a common concern that can arise from several factors related to the quality and handling of the new lot.
Troubleshooting Steps:
-
Verify Proper Reconstitution and Storage:
-
Confirm that the new lot was reconstituted according to the manufacturer's instructions to the correct final concentration.
-
Ensure that the reconstituted stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.
-
-
Perform a Dose-Response Comparison:
-
To quantitatively assess the activity of the new lot, perform a side-by-side dose-response experiment with your previous, trusted lot (if available).
-
This will help determine if the new lot has a different effective concentration (EC50).
-
-
Assess Purity and Integrity:
-
While you may not be able to perform extensive chemical analysis, you can visually inspect the reconstituted solution for any signs of precipitation or aggregation.
-
If you have access to the necessary equipment, you could consider a simple analytical check like SDS-PAGE to look for gross differences in migration patterns between lots, which might suggest aggregation.
-
Hypothetical Comparative Data for Two Lots of this compound
| Parameter | Lot A (Previous) | Lot B (New) |
| Purity (from CoA) | 98.2% | 96.5% |
| EC50 (TLR2 Reporter Assay) | 1.2 ng/mL | 5.8 ng/mL |
| Maximal TNF-α Induction | 2500 pg/mL | 1800 pg/mL |
| Solubility in Water | Clear solution | Slight turbidity |
Issue 2: Higher than Expected Cellular Response or Non-Specific Effects
My cells are hyper-responsive to the new lot of this compound, or I am observing unexpected cellular effects.
An unusually strong or altered cellular response could indicate the presence of contaminants in the new lot.
Troubleshooting Steps:
-
Check for Endotoxin Contamination:
-
Endotoxins (lipopolysaccharides or LPS) are potent activators of TLR4. If your new lot of this compound is contaminated with endotoxins, you may observe a stronger inflammatory response than expected, especially in cells expressing TLR4.
-
Review the Certificate of Analysis (CoA) for the new lot to check the specified endotoxin levels.
-
If you suspect endotoxin contamination, you can use a TLR4 antagonist or test the response in TLR4-deficient cells to see if the hyper-responsiveness is diminished.
-
-
Evaluate for Other Impurities:
-
Synthetic peptides can sometimes contain residual solvents or by-products from the synthesis process that may have biological activity.
-
If the CoA is available, review it for any information on residual impurities.
-
Experimental Protocols
Protocol 1: Comparative TLR2 Activation Assay using a Reporter Cell Line
This protocol describes a method to compare the biological activity of two different lots of this compound using a commercially available HEK293 cell line that expresses human TLR2 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2 cells (or a similar reporter cell line)
-
DMEM with 4.5 g/L glucose, 2 mM L-glutamine, 10% (v/v) heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Lot A (previous) and Lot B (new) of this compound
-
Sterile, endotoxin-free water
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ hTLR2 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 180 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Preparation of this compound Dilutions:
-
Reconstitute both lots of this compound in sterile, endotoxin-free water to a stock concentration of 100 µg/mL.
-
Prepare a series of dilutions for each lot ranging from 100 ng/mL to 0.01 ng/mL in culture medium.
-
-
Cell Stimulation: Add 20 µL of each dilution of this compound (or medium alone as a negative control) to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the absorbance at 620-650 nm using a plate reader. Plot the absorbance values against the concentration of this compound for each lot to generate dose-response curves and calculate the EC50 values.
Protocol 2: Comparative Cytokine Production Assay in Primary Macrophages
This protocol outlines a method to compare the ability of two different lots of this compound to induce the production of TNF-α from primary murine bone marrow-derived macrophages (BMDMs).
Materials:
-
Primary murine BMDMs
-
RPMI-1640 with 10% (v/v) FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Lot A (previous) and Lot B (new) of this compound
-
Sterile, endotoxin-free water
-
24-well cell culture plates
-
ELISA kit for murine TNF-α
Procedure:
-
Cell Seeding: Plate BMDMs in a 24-well plate at a density of 5 x 10^5 cells per well in 500 µL of culture medium. Allow the cells to adhere overnight.
-
Preparation of this compound Solutions: Prepare solutions of each lot of this compound at a final concentration of 10 ng/mL in culture medium.
-
Cell Stimulation: Remove the old medium from the cells and add 500 µL of the this compound solutions or medium alone (negative control) to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the average TNF-α concentrations induced by each lot of this compound.
Visualizations
Caption: this compound signaling via TLR2/TLR1.
Caption: Workflow for troubleshooting this compound lot variability.
References
Technical Support Center: Pam3-Cys-Ala-Gly Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Pam3-Cys-Ala-Gly and its more common analog, Pam3CSK4 (Pam3Cys-Ser-Lys4), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and why is it used as a positive control?
Pam3CSK4 is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins.[1] It is a potent agonist for the Toll-like Receptor 2 (TLR2) and TLR1 heterodimer (TLR2/1).[1][2] By activating the TLR2/1 signaling pathway, Pam3CSK4 induces a downstream cascade that leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.[1][2] This robust and specific activation of a key innate immune pathway makes it an excellent positive control for experiments investigating TLR2/1 signaling, immune cell activation, and adjuvant effects.
Q2: What is the mechanism of action for Pam3CSK4?
Pam3CSK4's mechanism of action involves its recognition by the TLR2/1 heterodimer on the surface of immune cells such as macrophages and dendritic cells. The three lipid chains of Pam3CSK4 are essential for this interaction. Upon binding, TLR2 and TLR1 dimerize, bringing their intracellular Toll-interleukin 1 receptor (TIR) domains into close proximity. This conformational change initiates a signaling cascade through adaptor proteins like MyD88, ultimately leading to the activation of NF-κB and the transcription of genes involved in the inflammatory response.
Q3: What is a suitable negative control for Pam3CSK4 experiments?
An ideal negative control for Pam3CSK4 experiments is a molecule that is structurally similar but biologically inactive. A key structural feature of Pam3CSK4 for its TLR2/1 agonist activity is the positively charged lysine (B10760008) residues. A study has shown that replacing these lysine residues with a neutral amino acid, such as proline, to create Pam3CSP4 , can result in a lipopeptide that does not stimulate TLR2/1 signaling.
Therefore, researchers should look for a Pam3CSK4 analog where the tetra-lysine motif is altered or absent, rendering it unable to activate the TLR2/1 receptor complex. It is recommended to contact your supplier to inquire about the availability of such an inactive control molecule. Using the vehicle (e.g., endotoxin-free water or buffer) in which Pam3CSK4 is dissolved is also a necessary control, but a structurally related inactive molecule provides a more rigorous control for specificity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cell activation with Pam3CSK4 | Suboptimal concentration of Pam3CSK4. | Titrate the concentration of Pam3CSK4. A typical starting range for in vitro cell stimulation is 0.1-100 ng/mL. |
| Poor solubility or stability of Pam3CSK4. | Ensure Pam3CSK4 is fully dissolved in endotoxin-free water or an appropriate buffer. Prepare fresh solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. | |
| Low or no expression of TLR1 or TLR2 on target cells. | Verify the expression of TLR1 and TLR2 on your cell line or primary cells using techniques like flow cytometry or western blotting. Some cell lines may require transfection to express these receptors. | |
| Batch-to-batch variability of Pam3CSK4. | If you suspect batch variability, test a new lot of Pam3CSK4. Reputable suppliers test each lot for functional activity. | |
| High background activation in unstimulated (negative control) cells | Endotoxin (B1171834) contamination in reagents or media. | Use endotoxin-free reagents and media. Test all components of your experiment for endotoxin contamination. |
| Contamination of cell culture. | Ensure aseptic technique and regularly test your cell cultures for microbial contamination. | |
| Serum components in media causing non-specific activation. | Heat-inactivate the serum used in your cell culture media or consider using serum-free media if your cells can tolerate it. | |
| Inconsistent results between experiments | Variability in cell density or health. | Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase before stimulation. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for all experiments. | |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. | |
| Unexpected cell toxicity or death | High concentration of Pam3CSK4. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. |
| Contamination of Pam3CSK4 stock. | Ensure the stock solution is sterile. Filter-sterilize if necessary, though this may affect the concentration. | |
| Cell sensitivity. | Some primary cells can be more sensitive to stimulation. Reduce the concentration of Pam3CSK4 and/or the incubation time. |
Data Presentation
Table 1: Recommended Concentration Ranges for Pam3CSK4
| Application | Recommended Concentration | Reference |
| In Vitro Cell Stimulation (e.g., macrophages, dendritic cells) | 0.1 - 100 ng/mL | |
| In Vivo (mouse models) | 0.1 - 1 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with Pam3CSK4
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pam3CSK4 (endotoxin-free)
-
Negative control (e.g., Pam3CSP4 or vehicle)
-
Sterile, endotoxin-free water
-
6- or 24-well tissue culture plates
-
Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, reagents for RNA extraction or flow cytometry)
Procedure:
-
Cell Seeding: Seed macrophages in a tissue culture plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
Reagent Preparation:
-
Reconstitute lyophilized Pam3CSK4 in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Gently vortex to dissolve. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare working solutions of Pam3CSK4 and the negative control in complete cell culture medium at the desired final concentrations.
-
-
Cell Stimulation:
-
Remove the old medium from the cells.
-
Add the medium containing Pam3CSK4 (positive control), the negative control, or medium alone (vehicle control) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Gene Expression Analysis: Lyse the cells and extract RNA for qRT-PCR analysis of target gene expression.
-
Flow Cytometry: Harvest the cells and stain for surface markers of activation (e.g., CD80, CD86) or intracellular cytokines.
-
Visualizations
Caption: Pam3CSK4-induced TLR2/1 signaling pathway.
Caption: Experimental workflow for a Pam3CSK4 cell stimulation assay.
References
Pam3-Cys-Ala-Gly (Pam3CSK4) Cytotoxicity in Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Pam3-Cys-Ala-Gly (Pam3CSK4) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Pam3CSK4 and how does it work?
Pam3CSK4 is a synthetic triacylated lipopeptide that acts as a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1) heterodimer.[1][2] Upon binding, it initiates a MyD88-dependent signaling cascade, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This activation results in the production of pro-inflammatory cytokines and an innate immune response.[1]
Q2: Does Pam3CSK4 induce cytotoxicity in all cell lines?
The cytotoxic effects of Pam3CSK4 are cell-type dependent. While it is a potent immune activator, its direct cytotoxic effects are not universally observed. For instance, some studies report that Pam3CSK4 can induce apoptosis in human myeloma cell lines at concentrations of 2.5 µg/ml and higher.[3] In contrast, it has shown no direct toxicity to glioblastoma stem cells, but it can increase their susceptibility to chemotherapeutic agents like temozolomide (B1682018).[4] High concentrations (e.g., 30 µg/ml) have been reported to be toxic to B-lymphoblastoid cell lines (B-LCL).
Q3: At what concentration should I expect to see cytotoxic effects of Pam3CSK4?
Cytotoxic effects of Pam3CSK4 are typically observed at higher concentrations than those required for TLR2/TLR1 activation. While TLR activation can be achieved at concentrations as low as 0.1 - 10 ng/ml, cytotoxicity, where observed, has been reported at concentrations ranging from 2.5 µg/ml to 30 µg/ml. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration for your specific cell line.
Q4: Can Pam3CSK4 enhance the cytotoxicity of other compounds?
Yes, several studies have shown that Pam3CSK4 can act synergistically with chemotherapeutic agents. For example, it has been shown to increase the apoptotic effect of bortezomib (B1684674) in human myeloma cell lines and enhance the anti-cancer effects of Ara-C on B-cell lymphoma cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | - Inconsistent cell seeding density.- "Edge effects" in multi-well plates due to evaporation.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and ensure proper pipetting technique. |
| No cytotoxicity observed at expected concentrations. | - Cell line is resistant to Pam3CSK4-induced cytotoxicity.- Sub-optimal incubation time.- Low concentration of Pam3CSK4. | - Confirm the expression of TLR1 and TLR2 in your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/ml to 50 µg/ml). |
| High background in cytotoxicity assay. | - Serum in the culture medium contains lactate (B86563) dehydrogenase (LDH), interfering with the LDH assay.- Phenol (B47542) red in the medium can affect absorbance readings in colorimetric assays like MTT. | - For LDH assays, use serum-free medium during the treatment period if possible, or use a medium with a low serum percentage and include appropriate background controls.- For MTT assays, use phenol red-free medium. |
| Negative control (untreated cells) shows low viability. | - High seeding density leading to nutrient depletion.- Contamination (bacterial, fungal, or mycoplasma).- Poor cell health prior to the experiment. | - Optimize the cell seeding density.- Regularly check cell cultures for contamination.- Use healthy, exponentially growing cells for your experiments. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is adapted for assessing the effect of Pam3CSK4 on cell viability.
Materials:
-
Pam3CSK4
-
Target cells
-
Complete culture medium
-
Serum-free, phenol red-free medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Pam3CSK4 in serum-free, phenol red-free medium. Remove the old medium from the wells and add 100 µL of the Pam3CSK4 dilutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
Pam3CSK4
-
Target cells
-
Complete culture medium (low serum recommended)
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Controls: Set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
Treatment: Add your desired concentrations of Pam3CSK4 to the experimental wells.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings of the experimental and control wells.
Visualizations
Caption: Pam3CSK4 signaling pathway.
Caption: General workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for Pam3CSK4 experiments.
References
Validation & Comparative
A Comparative Guide to TLR2/1 Agonists: Pam3-Cys-Ala-Gly vs. Pam3CSK4
Introduction
In the field of immunology and drug development, the study of Toll-like receptors (TLRs) is paramount to understanding the innate immune system's response to pathogens. TLRs recognize conserved pathogen-associated molecular patterns (PAMPs), initiating signaling cascades that lead to inflammatory responses. Among these, TLR2, in heterodimerization with TLR1, recognizes triacylated lipopeptides, which are components of bacterial cell walls.
This guide provides a detailed comparison of two widely used synthetic triacylated lipopeptides, Pam3-Cys-Ala-Gly and Pam3CSK4 (Pam3Cys-Ser-Lys-Lys-Lys-Lys). Both molecules mimic the acylated N-terminus of bacterial lipoproteins and are potent agonists for the TLR2/TLR1 complex.[1][2] We will delve into their structural differences, comparative performance based on experimental data, and the detailed protocols used to evaluate their activity. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate agonist for their experimental needs.
Structural and Chemical Comparison
The core structure of both agonists consists of an N-terminal cysteine residue to which three palmitic acid chains are covalently attached. This lipid moiety is essential for anchoring the molecule to the cell membrane and facilitating receptor binding.[2] The primary distinction between the two lies in the short peptide sequence attached to the cysteine residue.
-
Pam3CSK4 features a serine residue followed by four lysine (B10760008) residues (Ser-Lys-Lys-Lys-Lys). This cationic peptide tail can influence solubility and interaction with the receptor complex.[3]
-
This compound has a simpler, neutral peptide sequence of alanine (B10760859) and glycine (B1666218) (Ala-Gly).[2]
These structural differences, though subtle, can influence the molecule's interaction with the TLR2/TLR1 binding pocket and subsequently modulate the downstream immune response.
| Property | This compound | Pam3CSK4 |
| Full Name | N-Palmitoyl-S-[2,3-Bis(palmitoyloxy)propyl]-(R)-cysteinyl-alanyl-glycine | N-Palmitoyl-S-[2,3-Bis(palmitoyloxy)propyl]-(R)-cysteinyl-(S)-seryl-(S)-lysyl-(S)-lysyl-(S)-lysyl-(S)-lysine |
| CAS Number | 117858-54-5 | 112208-00-1 |
| Molecular Formula | C61H117N3O8S | C81H156N10O13S |
| Molecular Weight | 1068.7 g/mol | 1510.23 g/mol (free form) / 1852.33 g/mol (3TFA salt) |
| Peptide Sequence | Cys-Ala-Gly | Cys-Ser-(Lys)4 |
| General Description | A synthetic bacterial lipopeptide known as a potent macrophage and B cell activator. | A well-characterized, potent synthetic triacylated lipopeptide that activates the pro-inflammatory transcription factor NF-κB. |
Mechanism of Action and Signaling Pathway
Both this compound and Pam3CSK4 initiate an immune response by engaging the TLR2/TLR1 heterodimer on the surface of various immune cells, including macrophages, monocytes, dendritic cells, and B cells. The binding of these lipopeptides induces a conformational change in the receptor complex, bringing their cytoplasmic Toll/interleukin-1 receptor (TIR) domains into close proximity.
This conformational shift triggers the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). The subsequent signaling cascade involves the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of two major downstream pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing NF-κB transcription factors (like p65/RelA) to translocate to the nucleus. This drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The cascade also activates MAP kinases, including p38, JNK, and ERK. These kinases phosphorylate other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.
Interestingly, some studies indicate that different TLR1/2 agonists can differentially activate these pathways. For instance, Pam3CSK4 has been shown to activate both the canonical (p65/RelA) and non-canonical (p100/p52) NF-κB pathways, with the latter being linked to the induction of the anti-inflammatory cytokine IL-10.
Figure 1. TLR2/TLR1 signaling pathway initiated by triacylated lipopeptides.
Comparative Performance Data
While both molecules are established TLR2/TLR1 agonists, Pam3CSK4 is more extensively characterized in the scientific literature, often serving as the standard for this class of ligands. Direct, side-by-side quantitative comparisons with this compound are limited. However, we can synthesize a performance overview from available data.
| Parameter | This compound | Pam3CSK4 |
| Potency (EC50) | Described as a "potent" activator, but specific EC50 values are not commonly cited in available literature. | 0.47 ng/mL for human TLR1/2 activation. |
| Cell Activation | Potent activator of macrophages and B cells. Induces activation of dendritic cells and natural killer (NK) cells. | Potent activator of monocytes, macrophages, dendritic cells, and B cells. Induces myeloid differentiation and apoptosis in AML cells. |
| Cytokine Profile | Induces pro-inflammatory cytokines like TNF-α and IL-6. | Induces a broad range of pro-inflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α. Notably, it also induces the anti-inflammatory cytokine IL-10, an effect not shared by all TLR1/2 agonists. |
| In Vivo Activity | Can be used as a vaccine adjuvant to enhance immune responses. | Potent immune adjuvant that enhances IgG1 and IgG2a titers and upregulates Th1 cytokine genes. |
| Working Concentration | Not specified, but likely in the ng/mL to µg/mL range based on similar compounds. | In vitro: 0.1 - 10 ng/mL for cellular assays. In vivo: 2 - 20 µ g/mouse . |
Key Experimental Findings:
-
A study comparing the TLR1/2 agonists Pam3CSK4 and human β-defensin-3 (hBD-3) in human monocytes found that while both induced comparable levels of IL-1β, IL-6, and IL-8, only Pam3CSK4 robustly induced IL-10. This differential effect was linked to the unique ability of Pam3CSK4 to activate the non-canonical NF-κB pathway.
-
In isolated perfused mouse lungs, Pam3CSK4 (at 160 ng/mL) was shown to upregulate genes for TNF, IL-1β, IL-6, and various chemokines, and stimulate the release of the corresponding proteins.
-
Pam3CSK4 has been demonstrated to enhance B cell viability and proliferation. It can also modulate immunoglobulin production, diminishing LPS-driven IgG1 production while enhancing IgG2a.
Experimental Protocols
The following are generalized methodologies for assessing and comparing the activity of TLR agonists like this compound and Pam3CSK4.
NF-κB Reporter Gene Assay
This is a common method to quantify TLR activation by measuring the activity of a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB-inducible promoter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with human TLR2, TLR1, and an NF-κB reporter plasmid.
-
Methodology:
-
Seed HEK293-hTLR2/1 reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Pam3CSK4 (e.g., from 100 ng/mL down to 0.01 ng/mL) in assay medium.
-
Replace the culture medium with the agonist dilutions and include a medium-only negative control.
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Measure reporter gene activity. For a luciferase reporter, add a luciferase substrate reagent (e.g., Bio-Glo-NL™) and measure luminescence with a luminometer.
-
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.
Cytokine Quantification by ELISA
This protocol measures the concentration of specific cytokines secreted into the cell culture supernatant following TLR agonist stimulation.
-
Cell Type: Human monocytic cell line (e.g., THP-1, differentiated into macrophage-like cells with PMA) or primary human peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Plate cells in a 24-well or 96-well plate.
-
Stimulate cells with different concentrations of this compound and Pam3CSK4 (e.g., 10 ng/mL, 100 ng/mL, 1000 ng/mL).
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatants by centrifugation to pellet cells and debris.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the amount of cytokine produced at each concentration for the two agonists.
Figure 2. General workflow for comparing TLR agonist activity.
Conclusion
Both this compound and Pam3CSK4 are effective synthetic triacylated lipopeptides for the activation of the TLR2/TLR1 signaling pathway. They share a common mechanism of action, engaging the receptor to trigger a MyD88-dependent cascade that results in NF-κB and MAPK activation and subsequent inflammatory responses.
The key differentiator is the peptide backbone, which is Ser-(Lys)4 for Pam3CSK4 and Ala-Gly for this compound. While both are potent immune activators, Pam3CSK4 is the more extensively studied and characterized of the two. It has a well-defined potency (EC50 of 0.47 ng/mL) and a documented ability to induce a broad cytokine response, including the regulatory cytokine IL-10, via both canonical and non-canonical NF-κB pathways. This makes it an excellent choice for studies requiring a standardized, potent, and well-understood TLR2/TLR1 agonist.
This compound , while also a potent activator of macrophages and B cells, has less publicly available quantitative data for a direct performance comparison. The choice between these two agonists may therefore depend on the specific goals of the research. For general studies of TLR2/TLR1 activation or when a robustly characterized positive control is needed, Pam3CSK4 is the conventional choice. This compound may be suitable for applications in vaccine adjuvant development or for studies investigating how subtle variations in the peptide structure of PAMPs influence the nature of the immune response.
References
A Comparative Analysis of Macrophage Activation by Pam3-Cys-Ala-Gly and LPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two potent immunostimulatory molecules, Pam3-Cys-Ala-Gly (Pam3CSK4) and Lipopolysaccharide (LPS), on macrophage activation. By presenting supporting experimental data, detailed protocols, and clear visual representations of signaling pathways, this document aims to be a valuable resource for researchers in immunology and drug development.
Introduction
Pam3CSK4, a synthetic diacylated lipopeptide, and LPS, a major component of the outer membrane of Gram-negative bacteria, are widely used to study innate immune responses. Both molecules are potent activators of macrophages, key cells of the innate immune system, but they elicit these responses through distinct Toll-like receptors (TLRs) and downstream signaling cascades. Understanding the nuances of their effects is crucial for designing experiments and developing therapeutics that target these pathways.
Mechanism of Action: A Tale of Two TLRs
Pam3CSK4 activates macrophages through TLR2, which forms a heterodimer with TLR1.[1] In contrast, LPS is recognized by TLR4, in a complex with MD-2 and CD14.[2] This initial difference in receptor engagement leads to divergent signaling pathways and, consequently, distinct cellular responses.
Signaling Pathways
Both Pam3CSK4 and LPS trigger intracellular signaling cascades that culminate in the activation of transcription factors like NF-κB and the MAPK family (p38, ERK, and JNK), leading to the production of inflammatory mediators.[3] However, a key difference lies in the adaptor proteins they utilize. While both pathways converge on the MyD88-dependent pathway, LPS can also signal through a MyD88-independent pathway involving the TRIF adaptor protein. This alternative pathway is responsible for the induction of type I interferons and the late phase of NF-κB activation.
References
A Comparative Guide to TLR2/6 Agonists: Pam2CSK4 vs. MALP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used Toll-like receptor 2/6 (TLR2/6) agonists: the synthetic diacylated lipopeptide, Pam2CSK4, and the naturally derived Macrophage-Activating Lipopeptide-2 (MALP-2). This document is intended to assist researchers in selecting the appropriate agonist for their studies by providing objective performance data, detailed experimental protocols, and a clear visualization of the underlying biological pathways.
A Note on TLR Specificity: It is important to distinguish between diacylated and triacylated lipopeptides. Diacylated lipopeptides, such as Pam2CSK4 and MALP-2, are recognized by the TLR2/TLR6 heterodimer. In contrast, triacylated lipopeptides, like Pam3CSK4, are ligands for the TLR2/TLR1 heterodimer. This guide focuses on the comparison of the two TLR2/6 agonists.
Structural and Functional Overview
Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-R-cysteinyl-seryl-lysyl-lysyl-lysyl-lysine) is a synthetic lipopeptide that mimics the acylated N-terminal cysteine of bacterial lipoproteins. Its defined chemical structure and high purity make it a consistent and reproducible tool for studying TLR2/6 signaling.
MALP-2 (Macrophage-Activating Lipopeptide-2) is a 2-kDa lipopeptide originally isolated from the bacterium Mycoplasma fermentans. It is a potent, naturally occurring agonist of TLR2/6 and has been extensively used to study immune responses to mycoplasmal infections.
Both Pam2CSK4 and MALP-2 activate immune cells, such as macrophages and dendritic cells, through the TLR2/6 signaling pathway, leading to the production of pro-inflammatory cytokines and the initiation of an innate immune response.
Head-to-Head Comparison: Performance Data
The following tables summarize the quantitative data on the potency and efficacy of Pam2CSK4 and MALP-2 from various experimental systems. It is important to note that direct head-to-head comparisons with standardized EC50 values in the same experimental setup are limited in the published literature. The data presented here is compiled from multiple sources to provide a comparative overview.
| Parameter | Pam2CSK4 | MALP-2 | Experimental System | Reference |
| Potency (NF-κB Activation) | EC50 = 67 pM | Highly potent, effective at ng/mL concentrations | HEK293 cells expressing TLR2/6 | [1] |
| Potency (Neutrophil Activation) | Requires higher concentrations (µg/mL) | Effective at 10 ng/mL | Human Polymorphonuclear Neutrophils (PMNs) | [2] |
| Agonist | Concentration | Induced Gene/Protein | Fold Induction / Concentration | Experimental System | Reference |
| MALP-2 | 25 ng/mL | Tnf (mRNA) | ~10-fold | Isolated Perfused Mouse Lungs | [3] |
| MALP-2 | 25 ng/mL | Il1β (mRNA) | ~8-fold | Isolated Perfused Mouse Lungs | [3] |
| MALP-2 | 25 ng/mL | Il6 (mRNA) | ~15-fold | Isolated Perfused Mouse Lungs | [3] |
| MALP-2 | 25 ng/mL | Cxcl10 (IP-10) (mRNA) | ~12-fold | Isolated Perfused Mouse Lungs | |
| MALP-2 | 25 ng/mL | Tnc (Tenascin C) (mRNA) | ~18-fold | Isolated Perfused Mouse Lungs | |
| Pam2CSK4 | Not specified | IL-6 Production | Additive effect with LPS | U937 Mononuclear Cells | |
| Pam2CSK4 | 10 µg/mL | TLR2 Expression | ~10-fold increase | Odontoblast-like cells | |
| MALP-2 | 5-50 ng/mL | Reduced intracellular growth of M. tuberculosis | Significant reduction | Murine Macrophages | |
| MALP-2 | Not specified | IL-1β, IL-6, IL-10, IL-12, IL-15, IP-10, PGE2 release | Significant induction | Human Monocytes |
Signaling Pathway and Experimental Workflows
To visually represent the biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Cytokine Induction Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants following treatment with TLR2/6 agonists.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in Coating Buffer to a final concentration of 1-4 µg/mL. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard in Assay Diluent. Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent to 0.5-2 µg/mL. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3 times. Dilute Streptavidin-HRP in Assay Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Development and Measurement: Wash the plate 5 times. Add 100 µL of TMB Substrate Solution to each well. Allow the color to develop for 15-30 minutes in the dark. Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples.
NF-κB Reporter Assay
This protocol describes how to measure NF-κB activation in HEK293 cells stably expressing a TLR2/6 receptor and an NF-κB-driven luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing TLR2, TLR6, and an NF-κB-luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: The day before the experiment, seed the HEK293-TLR2/6-NF-κB reporter cells into a white, clear-bottom 96-well plate at a density of 30,000-50,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Agonist Treatment: Prepare serial dilutions of Pam2CSK4 and MALP-2 in culture medium. Remove the old medium from the cells and add 100 µL of the agonist dilutions to the respective wells. Include a medium-only control.
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Allow the plate to cool to room temperature. Add 100 µL of luciferase assay reagent to each well. Mix gently by pipetting or on an orbital shaker for 10 minutes.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold induction of NF-κB activity by dividing the luminescence values of the agonist-treated wells by the average luminescence of the untreated control wells. Plot the fold induction against the agonist concentration to determine the EC50 value.
MAPK Activation Analysis (Western Blot)
This protocol details the detection of phosphorylated MAPKs (e.g., p38, ERK1/2) by Western blot as an indicator of TLR2/6 pathway activation.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total p38, ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Starve cells in serum-free medium for 4-6 hours. Treat cells with Pam2CSK4 or MALP-2 for various time points (e.g., 0, 15, 30, 60 minutes). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane 3 times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again 3 times with TBST.
-
Signal Visualization: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the MAPK protein.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
References
- 1. An efficient and scalable synthesis of potent TLR2 agonistic PAM2CSK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the TLR2 agonists MALP-2 and Pam3Cys in isolated mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pam3-Cys-Ala-Gly and Monophosphoryl Lipid A as Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in the rational design of effective vaccines. Adjuvants enhance and shape the adaptive immune response to a co-administered antigen, influencing the magnitude, quality, and longevity of protection. This guide provides an objective comparison of two prominent Toll-like receptor (TLR) agonist adjuvants: Pam3-Cys-Ala-Gly, a synthetic lipopeptide that activates TLR1/2, and Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS) that engages TLR4.
At a Glance: Key Differences
| Feature | This compound (Pam3CSK4) | Monophosphoryl Lipid A (MPLA) |
| Molecular Target | Toll-like Receptor 1/2 (TLR1/2) Heterodimer | Toll-like Receptor 4 (TLR4) |
| Signaling Pathway | Primarily MyD88-dependent | MyD88- and TRIF-dependent |
| Predominant Immune Bias | Context-dependent; can promote Th1, Th2, or Th17 responses[1][2] | Primarily Th1-biased[3][4][5] |
| Key Cytokine Induction | TNF, IL-12 (in vitro); IL-17A (in vivo) | IL-12, IFN-γ |
| Clinical Status | Primarily used in preclinical and research settings | Component of licensed vaccines (e.g., Cervarix®, Shingrix®) |
Mechanism of Action: Distinct Signaling Cascades
This compound and MPLA initiate immune responses through different TLR pathways, leading to distinct downstream signaling and cytokine profiles.
This compound (Pam3CSK4) Signaling: As a synthetic triacylated lipopeptide, Pam3CSK4 is recognized by the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This engagement recruits the adaptor protein MyD88, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, initiating the adaptive immune response.
References
- 1. Toll like-receptor agonist Pam3Cys modulates the immunogenicity of liposomes containing the tuberculosis vaccine candidate H56 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR2/6 ligand PAM2CSK4 is a Th2 polarizing adjuvant in Leishmania major and Brugia malayi murine vaccine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adjuvant combination monophosphoryl lipid A and QS21 switches T cell responses induced with a soluble recombinant HIV protein from Th2 to Th1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy [frontiersin.org]
- 5. invivogen.com [invivogen.com]
A Researcher's Guide to Validating Pam3-Cys-Ala-Gly Activity Using TLR2 Knockout Cells
An Objective Comparison for Validating a Key Immune Agonist
For researchers in immunology and drug development, accurately validating the mechanism of action for immune-modulating compounds is critical. Pam3-Cys-Ala-Gly (often abbreviated as Pam3CSK4) is a synthetic triacylated lipopeptide that mimics bacterial lipoproteins and is a well-established agonist for the Toll-like Receptor 2 (TLR2)/TLR1 heterodimer.[][2][3] Its primary function is to activate the innate immune system by triggering a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[]
To definitively prove that the biological activity of Pam3CSK4 is mediated specifically through TLR2, a comparison using wild-type (WT) cells and TLR2 knockout (KO) cells is the gold standard. This guide provides the rationale, experimental protocols, and expected outcomes for such a validation study.
The TLR2 Signaling Pathway
Pam3CSK4 is recognized by a heterodimer of TLR2 and TLR1 on the cell surface.[2] This binding event initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of downstream kinases (like IRAKs and TRAF6) and ultimately results in the activation of NF-κB, which translocates to the nucleus to induce the expression of genes for inflammatory cytokines. In TLR2 knockout cells, this entire pathway is abrogated, preventing any downstream response to Pam3CSK4.
References
Unraveling the Specificity of Pam3-Cys-Ala-Gly: A Comparative Guide to its Cross-Reactivity with Pattern Recognition Receptors
For researchers, scientists, and drug development professionals, understanding the precise interactions of immunomodulatory compounds is paramount. This guide provides an objective comparison of the synthetic lipopeptide Pam3-Cys-Ala-Gly (Pam3CSK4) and its cross-reactivity with a range of pattern recognition receptors (PRRs). By summarizing key experimental findings, this document aims to elucidate the specificity of this widely used TLR1/TLR2 agonist.
This compound, a synthetic mimic of the acylated amino terminus of bacterial lipoproteins, is a potent and well-characterized activator of the Toll-like receptor 1 (TLR1) and TLR2 heterodimer.[1] This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent inflammatory response. While its primary targets are well-established, questions regarding its potential cross-reactivity with other PRRs are critical for its therapeutic and research applications. This guide synthesizes available data to provide a clear overview of Pam3CSK4's interaction profile across various PRR families.
Comparative Analysis of Pam3CSK4 Interaction with Pattern Recognition Receptors
The following tables summarize the known interactions and lack of direct activation of various PRRs by Pam3CSK4, based on published experimental data.
| Receptor/Family | Primary Interaction | Experimental Evidence | References |
| Toll-like Receptors (TLRs) | |||
| TLR1/TLR2 | Agonist | Potent activation of the TLR1/TLR2 heterodimer, with a reported EC50 of 0.47 ng/mL for human TLR1/2. | [2][3][4] |
| TLR2/TLR6 | No direct activation | Studies on human airway smooth muscle cells showed no functional response to agonists specific for TLR2/6. | [5] |
| TLR4 | Modulation of Signaling (Cross-talk) | Pam3CSK4 can modulate the cellular response to the TLR4 agonist LPS. It has been shown to enhance LPS-induced B cell growth while abrogating LPS-induced IgG1 production. It can also act as a priming signal for the NLRP3 inflammasome, a process that can also be initiated by TLR4 activation. | |
| TLR5 | No direct activation | No functional response was observed in human airway smooth muscle cells upon stimulation with a TLR5 agonist, and by extension, no cross-reactivity from Pam3CSK4 is expected. | |
| TLR7, TLR8, TLR9 | No direct activation | No functional responses were seen in human airway smooth muscle cells when stimulated with agonists for these receptors, suggesting a lack of direct activation by Pam3CSK4. | |
| NOD-like Receptors (NLRs) | |||
| NOD2 | Upregulation of Expression (Cross-talk) | Pam3CSK4 has been shown to induce the upregulation of NOD2 expression in odontoblast-like cells, suggesting an indirect interaction or cross-talk between the TLR2 and NOD2 signaling pathways. However, direct activation of NOD2 by Pam3CSK4 has not been demonstrated. | |
| NLRP3 Inflammasome | Priming Signal | Pam3CSK4 can provide the "priming" signal (Signal 1) for the activation of the NLRP3 inflammasome, leading to the subsequent processing and release of IL-1β and IL-18 upon receiving a second activation signal. | |
| RIG-I-like Receptors (RLRs) | |||
| RIG-I/MDA5 | No direct activation | Studies in human airway smooth muscle cells reported no functional response to RLR agonists, indicating a lack of direct activation by Pam3CSK4. | |
| C-type Lectin Receptors (CLRs) | |||
| Dectin-1 | Potential for Cross-talk | While direct binding or activation of Dectin-1 by Pam3CSK4 has not been reported, there is evidence of cross-talk between TLR2 and Dectin-1 signaling pathways in the context of fungal recognition. For example, Aspergillus fumigatus can induce Dectin-1 expression via TLR2. |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Methodologies
Cell-Based Reporter Assays for PRR Activation
-
Objective: To determine if Pam3CSK4 can directly activate a specific PRR.
-
Principle: HEK293 cells, which do not endogenously express most PRRs, are transiently or stably transfected with the PRR of interest (e.g., TLR4/MD2/CD14, NOD2) and a reporter gene (e.g., NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase). Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Seed HEK293 cells expressing the PRR of interest in a 96-well plate.
-
The following day, stimulate the cells with a dose-response range of Pam3CSK4 (e.g., 0.01 to 1000 ng/mL). Include a known agonist for the specific PRR as a positive control and media alone as a negative control.
-
Incubate the cells for 16-24 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., using a SEAP detection reagent and measuring absorbance, or a luciferase assay system and measuring luminescence).
-
Data is typically normalized to the response of the positive control.
-
Cytokine and Chemokine Production Assays
-
Objective: To measure the inflammatory response of primary immune cells to Pam3CSK4.
-
Principle: Primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs), are stimulated with Pam3CSK4. The production of cytokines and chemokines in the cell culture supernatant is then quantified using techniques like ELISA or multiplex bead arrays.
-
Protocol:
-
Isolate primary immune cells using standard procedures (e.g., Ficoll-Paque for PBMCs, differentiation with M-CSF for BMDMs).
-
Plate the cells at an appropriate density in a multi-well plate.
-
Stimulate the cells with various concentrations of Pam3CSK4. For cross-reactivity studies, cells can be co-stimulated with Pam3CSK4 and another PRR agonist (e.g., LPS for TLR4).
-
Incubate for a specified period (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) using ELISA kits or a multiplex bead-based assay according to the manufacturer's protocols.
-
Western Blotting for Signaling Pathway Activation
-
Objective: To investigate the activation of downstream signaling molecules in response to Pam3CSK4.
-
Principle: This technique is used to detect the phosphorylation of key signaling proteins (e.g., MAPKs like p38, ERK, and JNK; and NF-κB pathway components like IκBα) which indicates pathway activation.
-
Protocol:
-
Culture immune cells and stimulate with Pam3CSK4 for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Conclusion
The available evidence strongly supports the role of this compound as a specific agonist for the TLR1/TLR2 heterodimer. While it does not appear to directly activate other TLRs, NLRs, or RLRs, there is clear evidence of cross-talk with other PRR signaling pathways. Notably, Pam3CSK4 can modulate TLR4-mediated responses and prime the NLRP3 inflammasome. This nuanced interaction profile highlights the complexity of innate immune signaling and underscores the importance of thorough characterization of immunomodulatory compounds. For researchers and drug developers, this guide provides a foundational understanding of Pam3CSK4's specificity, which is crucial for the design of targeted immunotherapies and for the accurate interpretation of experimental results. Further research into the precise molecular mechanisms of the observed cross-talk will continue to refine our understanding of this important immunological tool.
References
- 1. invivogen.com [invivogen.com]
- 2. Chronic TLR Stimulation Controls NLRP3 Inflammasome Activation through IL-10 Mediated Regulation of NLRP3 Expression and Caspase-8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TLR Cross-talk Confers Specificity to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Crossroads of Innate Immunity: A Comparative Guide to Pam3-Cys-Ala-Gly and NOD2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic lipopeptide Pam3-Cys-Ala-Gly and its interaction with the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. While this compound is a well-established agonist for the Toll-like receptor 2 (TLR2)/TLR1 heterodimer, its direct interaction with NOD2 has not been demonstrated. However, significant crosstalk between the TLR2 and NOD2 signaling pathways makes this a critical area of investigation for understanding inflammatory responses and developing novel immunomodulatory therapeutics. This document presents a comparative analysis of signaling activation, downstream effects, and experimental methodologies to study these pathways.
Introduction to this compound and NOD2
This compound is a synthetic triacylated lipopeptide that mimics the acylated N-terminus of bacterial lipoproteins.[1] It is a potent agonist for the TLR2/TLR1 complex, which recognizes components of Gram-positive bacteria.[2][3] Activation of TLR2/1 by this compound and its more extensively studied analog, Pam3CSK4, triggers a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[3]
NOD2 is an intracellular pattern recognition receptor (PRR) that detects muramyl dipeptide (MDP), a conserved motif in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[4] Upon MDP recognition, NOD2 activates the serine/threonine kinase RIPK2, which in turn activates the NF-κB and mitogen-activated protein kinase (MAPK) pathways, culminating in an inflammatory response.
Comparative Analysis of Signaling Activation
While this compound does not directly activate NOD2, its stimulation of the TLR2 pathway can significantly modulate NOD2-mediated responses. This interaction can be synergistic, additive, or even inhibitory depending on the cellular context and the timing of stimulation. This section compares the effects of a TLR2 agonist (Pam3CSK4 as an analog for this compound), a direct NOD2 agonist (MDP), a combination of both, and a NOD2 signaling inhibitor (GSK583, a RIPK2 inhibitor).
Table 1: Comparison of Downstream Cytokine Production
| Stimulant | Target(s) | Cell Type | Cytokine Measured | Fold Change / Concentration | Citation(s) |
| Pam3CSK4 (1000 ng/ml) | TLR2/1 | Human Monocytic Cells | TNF-α | ~2500 pg/ml | |
| MDP (100 µg/ml) | NOD2 | Human MDMs | TNF-α | ~2000 pg/ml (dependent on IL-1β autocrine loop) | |
| Pam3CSK4 (10 µg/ml) + MDP (100 µg/ml) | TLR2/1 & NOD2 | Murine BMDMs | IL-1β | Synergistic increase compared to LPS alone | |
| Pam3CSK4 (50 ng/ml) | TLR2/1 | Human Monocytes | IL-6 | ~6000 pg/ml | |
| Pam3CSK4 (10 µg/ml) + MDP (10 µg/ml) | TLR2/1 & NOD2 | Murine Bone Marrow-Derived DCs | IL-6 | No significant change compared to Pam3CSK4 alone | |
| MDP (100 µM) + Pam3CSK4 (TLR2 ligand) | NOD2 & TLR2/1 | THP1-Dual cells | IL-6 | MDP compounds inhibited Pam3CSK4-induced production | |
| MDP (10 µg/ml) | NOD2 | Human ILC2 | IL-6 | Significant upregulation | |
| Pam3CSK4 + MDP | TLR2/1 & NOD2 | Human ILC2 | IL-6 | Profound increase compared to either agonist alone | |
| GSK583 (8.0 nM IC50) | RIPK2 (downstream of NOD2) | Human Monocytes | TNF-α | Inhibition of MDP-stimulated production |
Table 2: Comparison of NF-κB Activation
| Stimulant | Target(s) | Cell Type | Assay | Outcome | Citation(s) |
| Pam3CSK4 | TLR2/1 | Human Monocytic Cells | NF-κB Reporter Assay | Significant activation | |
| MDP | NOD2 | Human DCs | NF-κB EMSA / ELISA | Activation, which is suppressed by MDP prestimulation | |
| Pam3CSK4 + MDP | TLR2/1 & NOD2 | Murine Bone Marrow-Derived DCs | NF-κB (p40 and p35 subunit expression) | Salbutamol (β2-agonist) inhibited p40 and IL-12p35, but stimulated IL-23p19 and IL-6 | |
| GSK583 | RIPK2 (downstream of NOD2) | U2OS/NOD2 cells | IκBα degradation | Inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions, the following diagrams illustrate the canonical TLR2 and NOD2 signaling pathways and a typical experimental workflow for investigating their crosstalk.
Caption: Simplified signaling pathways for TLR2 and NOD2 activation.
Caption: General experimental workflow for studying TLR2 and NOD2 crosstalk.
Detailed Experimental Protocols
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines a sandwich ELISA for quantifying cytokine levels in cell culture supernatants.
Materials:
-
96-well ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of standards and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate to each well. Incubate until a color change is observed (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the experimental samples.
NF-κB Activation Assay (Western Blot for Phospho-IκBα)
This protocol details the detection of NF-κB activation by measuring the phosphorylation of its inhibitor, IκBα.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After stimulation, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total IκBα and a loading control (e.g., β-actin) to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This protocol is used to determine if two proteins interact within a cell.
Materials:
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against the "bait" protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse stimulated cells with a non-denaturing Co-IP lysis buffer to preserve protein complexes.
-
Pre-clearing (Optional): Incubate the lysate with beads/resin alone to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the "bait" protein to the lysate and incubate for several hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads/resin to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads/resin by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Conclusion
The interaction between TLR2 and NOD2 signaling pathways represents a critical nexus in the innate immune response. While this compound is a specific TLR2/1 agonist, its immunomodulatory effects are undoubtedly influenced by the cellular context of NOD2 signaling. Understanding this crosstalk is paramount for the rational design of novel adjuvants and therapeutics for infectious and inflammatory diseases. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.
References
- 1. IL-6 effector function of group-2 innate lymphoid cells (ILC2) is NOD2 dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pam3-Cys-Ala-Gly: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pam3-Cys-Ala-Gly is a synthetic lipopeptide that acts as a potent agonist for Toll-like receptor 2 (TLR2) and TLR1, leading to the activation of immune cells such as macrophages and B cells.[1][2][3] Due to its biological activity, proper disposal is crucial to ensure laboratory safety and prevent unintended environmental exposure. This guide provides a step-by-step procedure for the safe disposal of this compound and associated materials.
Handling and Storage Recommendations
Prior to disposal, it is essential to handle and store this compound correctly to maintain its stability and minimize exposure risks. The following table summarizes the key handling and storage parameters for similar TLR agonists, which can be applied as a conservative guideline for this compound.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | Store at 4°C for short-term and -20°C for long-term. | [4][5] |
| Storage of Reconstituted Solution | Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. | |
| Handling of Lyophilized Powder | Handle in a fume hood or biosafety cabinet to prevent inhalation of the easily aerosolized powder. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, as a biologically active peptide, requires adherence to hazardous waste regulations. Never dispose of this compound in the regular trash or down the drain. The following procedure outlines the recommended steps for its safe disposal.
1. Waste Segregation and Collection:
-
Solid Waste: All materials that have come into direct contact with this compound, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), pipette tips, and vials, should be collected in a designated hazardous waste container. This container must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound waste").
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. The container should be clearly labeled with the contents and approximate concentration. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
2. Inactivation (Optional and Institution-Dependent):
-
Some institutional protocols may require the inactivation of biologically active materials before disposal. Common methods include chemical inactivation. However, the specific method must be approved by your institution's EH&S department to ensure it is effective for lipopeptides and compatible with the final disposal stream.
3. Consultation with Environmental Health and Safety (EH&S):
-
Before initiating disposal, it is mandatory to consult your institution's EH&S department. They will provide specific guidance on the proper labeling, storage, and pickup procedures for hazardous biological and chemical waste.
4. Arranging for Professional Disposal:
-
Once the waste is properly segregated and labeled according to institutional guidelines, contact your EH&S department to schedule a pickup. They will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all local, state, and federal regulations.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the typical workflow for handling this compound in a research setting, from receipt to final disposal.
References
Essential Safety and Operational Guide for Handling Pam3-Cys-Ala-Gly
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides crucial safety and logistical information for the handling, use, and disposal of Pam3-Cys-Ala-Gly, a synthetic lipopeptide and potent activator of macrophages and B cells. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, ingestion, and skin/eye contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the compound. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Essential when handling the lyophilized powder to prevent inhalation. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for user safety and to ensure the stability and efficacy of this compound.
Handling Procedures:
-
Preparation: Before use, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation upon opening.
-
Weighing: Conduct all weighing of the lyophilized powder within a certified chemical fume hood to minimize inhalation risk.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent. To avoid aggregation, do not vortex. Instead, gently swirl or pipette to dissolve.
-
Solution Handling: Handle all solutions containing this compound with standard laboratory procedures for chemical and biological reagents.
Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term | Store in a desiccator to protect from moisture. |
| Reconstituted Solution | 2-8°C | Short-term (days) | For immediate use. |
| Reconstituted Solution | -20°C or -80°C | Long-term | Aliquot into single-use volumes to prevent freeze-thaw cycles. |
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical and biological waste in accordance with institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled "Chemical/Biohazardous Waste" Bag | Includes contaminated gloves, pipette tips, vials, and other disposable labware. |
| Liquid Waste | Labeled "Chemical/Biohazardous Liquid Waste" Container | Includes unused this compound solutions and culture media from stimulated cells. |
| Sharps Waste | Sharps Container | Includes contaminated needles and syringes. |
Decontamination Plan
In case of a spill, follow these procedures immediately.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills of the powder, a respirator is required.
-
Containment: For liquid spills, cover with absorbent material. For powder spills, gently cover with damp paper towels to avoid creating dust.
-
Cleaning: Clean the spill area with a suitable laboratory disinfectant, followed by a thorough wash with soap and water.
-
Disposal: All cleanup materials must be disposed of as chemical and biological waste.
Experimental Protocol: Macrophage Activation Assay
This protocol outlines a general procedure for stimulating macrophages with this compound and measuring the subsequent cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Stimulation:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (a typical starting range is 0.1 - 10 µg/mL).
-
Remove the old medium from the cells and replace it with 100 µL of the this compound working solution or a vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of the target cytokine in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow
This compound activates immune cells through the Toll-like receptor (TLR) signaling pathway.
Caption: this compound signaling pathway via TLR1/TLR2 heterodimerization.
Caption: Experimental workflow for macrophage activation by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
